rac cis-Moxifloxacin-d4 Hydrochloride (Major)
Description
Properties
CAS No. |
1217802-65-7 |
|---|---|
Molecular Formula |
C21H25ClFN3O4 |
Molecular Weight |
441.921 |
IUPAC Name |
7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i8D2,10D2; |
InChI Key |
IDIIJJHBXUESQI-RPKOYQESSA-N |
SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |
Synonyms |
rac cis 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro_x000B_-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid-d4 Hydrochloride; BAY-12-8039-d4; Actira-d4; Avalox-d4; Proflox-d4 |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist's Guide to Sourcing and Implementing High-Purity rac cis-Moxifloxacin-d4 for Gold-Standard Bioanalysis
Executive Summary: The precise quantification of pharmaceuticals in biological matrices is a cornerstone of drug development. This process is critically dependent on the use of a high-quality internal standard (IS). For mass spectrometry-based bioanalysis of the fluoroquinolone antibiotic Moxifloxacin, its stable isotope-labeled (SIL) analogue, rac cis-Moxifloxacin-d4, represents the gold standard. This guide provides an in-depth technical framework for researchers and drug development professionals on sourcing, qualifying, and implementing high-purity Moxifloxacin-d4. We will explore the critical importance of the Certificate of Analysis (CoA), detail a robust LC-MS/MS workflow for its application, and provide actionable insights into data interpretation and troubleshooting, ensuring the generation of reliable, reproducible, and regulatory-compliant bioanalytical data.
Introduction: The Imperative for a High-Fidelity Internal Standard in Bioanalysis
Quantitative bioanalysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique renowned for its sensitivity and selectivity. However, the journey of an analyte from a complex biological matrix—such as plasma or urine—to the detector is fraught with potential variability. Sample extraction efficiencies can fluctuate, and matrix components can suppress or enhance the analyte's ionization in the mass spectrometer's source.
To control for this variability, an internal standard is introduced. An ideal IS is a compound that behaves physically and chemically almost identically to the analyte of interest. By adding a precise amount of the IS to every sample at the very beginning of the workflow, any subsequent loss or variation will affect both the analyte and the IS equally. Consequently, the ratio of their detector signals remains constant, enabling highly accurate and precise quantification.
A stable isotope-labeled version of the analyte, such as Moxifloxacin-d4, is the undisputed gold standard for an IS. The substitution of four hydrogen atoms with deuterium increases the mass, allowing the mass spectrometer to distinguish it from the unlabeled Moxifloxacin, while its physicochemical properties remain virtually identical. This ensures it co-elutes chromatographically and experiences the same extraction recovery and matrix effects, providing the most effective normalization possible.
Section 1: Sourcing & Qualification of High-Purity rac cis-Moxifloxacin-d4
The integrity of a bioanalytical method begins with the quality of its reference standards. Sourcing high-purity Moxifloxacin-d4 is a critical first step that requires careful due diligence.
Identifying Reputable Suppliers
A reputable supplier of certified reference materials will provide a comprehensive Certificate of Analysis (CoA) with every product. Look for vendors with a strong track record in synthesizing stable isotope-labeled compounds for the pharmaceutical industry. Examples include Cerilliant, Cayman Chemical, and Clearsynth, among others. They should be transparent about their quality management systems, such as ISO 9001:2015.
Deconstructing the Certificate of Analysis (CoA)
The CoA is the foundational document that attests to the identity and quality of the standard. Do not treat it as a mere formality. A thorough evaluation of the CoA is essential.
Key Parameters to Scrutinize on a Moxifloxacin-d4 CoA:
| Parameter | Specification/Test | Why It's Critical |
| Identity | Confirms to structure by NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR). | Verifies that the material is unequivocally Moxifloxacin-d4. |
| Chemical Purity | Typically ≥98% by HPLC. | Ensures that the response measured is from the compound of interest and not from impurities. |
| Isotopic Purity | ≥98% or ≥99% deuterated forms (d1-d4). | High isotopic enrichment is crucial to prevent signal contribution at the mass of the unlabeled analyte (crosstalk), which would compromise accuracy. |
| Stereochemical Identity | Confirms the rac cis configuration. | Moxifloxacin has stereoisomers; the IS must match the stereochemistry of the analyte being quantified. |
| Molecular Formula & Weight | C21H20D4FN3O4; ~405.46 g/mol . | Confirms the correct number of deuterium atoms has been incorporated. |
Initial In-House Verification
Upon receipt, it is good practice to perform a streamlined in-house verification of the standard before committing it to a large-scale study.
Protocol: Identity & Purity Confirmation
-
Solution Preparation: Accurately prepare a stock solution of the Moxifloxacin-d4 standard in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Direct Infusion MS: Infuse the solution directly into the mass spectrometer to confirm the parent mass matches the expected value on the CoA.
-
LC-MS/MS Analysis: Inject the solution onto your LC-MS/MS system.
-
Confirm the retention time is appropriate for the method.
-
Acquire a product ion scan to confirm the fragmentation pattern is consistent with the Moxifloxacin structure.
-
Assess peak purity to ensure no significant impurities are co-eluting.
-
Section 2: Implementation in a Validated Bioanalytical Workflow
With a qualified standard in hand, the next step is to integrate it into a robust and validated bioanalytical method that adheres to regulatory guidelines from bodies like the FDA and EMA.
The Principle of Isotope Dilution LC-MS/MS
The core of the method relies on the principle of isotope dilution. A known quantity of Moxifloxacin-d4 (the "heavy" standard) is added to an unknown quantity of Moxifloxacin (the "light" analyte) in the biological sample. After extraction and analysis, the ratio of the MS signal of the light analyte to the heavy standard is measured. This ratio is then used to calculate the concentration of the analyte against a calibration curve prepared in the same manner.
Caption: The logical path from sourcing an IS to routine bioanalysis.
Section 3: Data Interpretation & Troubleshooting
Calculating Analyte Concentration
The concentration of Moxifloxacin in an unknown sample is determined from the calibration curve, which is a linear regression of the Peak Area Ratio (Analyte/IS) versus the nominal concentration of the calibration standards.
Formula: Concentration = (Sample Peak Area Ratio - Intercept) / Slope
Common Pitfalls & Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Variable IS Response | Inconsistent sample preparation; IS stability issues; instrument variability. | Ensure precise and consistent pipetting; re-validate IS stability in the autosampler; check MS source for cleanliness and stability. |
| Crosstalk | Poor isotopic purity of the IS; in-source fragmentation of the analyte. | Source an IS with higher isotopic enrichment; optimize MS source conditions to minimize fragmentation. |
| Poor Peak Shape | Column degradation; inappropriate mobile phase; sample solvent effects. | Replace the LC column; ensure mobile phase pH is appropriate; dilute the final extract in a solution that mimics the initial mobile phase composition. |
Conclusion
The use of high-purity, stable isotope-labeled rac cis-Moxifloxacin-d4 is indispensable for the accurate and precise quantification of Moxifloxacin in bioanalytical studies. Its ability to perfectly mimic the analyte through extraction, chromatography, and ionization corrects for nearly all sources of analytical variability, ensuring data integrity. A successful bioanalytical method, however, does not rest on the IS alone. It is built upon a foundation of meticulous sourcing, rigorous qualification of standards, robust method development, and a comprehensive validation that meets global regulatory expectations. By following the principles and protocols outlined in this guide, researchers can confidently generate high-quality bioanalytical data that is crucial for making informed decisions in drug development.
References
-
Ojemaye, M. O., & Petrik, J. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Scientific Research in Chemistry. Retrieved from [Link]
-
SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Cerilliant. (n.d.). Moxifloxacin-d4 hydrochloride. Retrieved from [Link]
-
Kaza, M., & Karazniewicz-Lada, M. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Bioanalysis, 11(1), 15–20. Retrieved from [Link]
-
Vishwanathan, K., Bartlett, M. G., & Stewart, J. T. (2002). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 961–968. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Moxifloxacin-d4. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Briti Scientific. (n.d.). Moxifloxacin HCl secondary standard, certified reference material (CRM). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Zheng, X., et al. (2020). Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide. Journal of Chromatography B, 1158, 122397. Retrieved from [Link]
-
Al-Hadiya, B. H., Khady, A. A., & Mostafa, G. A. E. (2015). Simple and rapid LC-method for determination of moxifloxacin in human plasma: A bioequivalence study in healthy volunteers. Analytical Chemistry, an Indian Journal, 15(6), 225-231. Retrieved from [Link]
-
Biocompare. (n.d.). rac cis Moxifloxacin-d4, Hydrochloride (BAY-12-8039-d4) from United States Biological. Retrieved from [Link]
- Lemoine, T., et al. (2000). Determination of moxifloxacin (BAY 12-8039)
Methodological & Application
Application Note: High-Throughput Quantification of Moxifloxacin in Human Plasma via LC-MS/MS
Abstract
This application note details a robust, sensitive, and high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Moxifloxacin in human plasma.[1][2] Utilizing a deuterated internal standard (Moxifloxacin-d4 ), this method compensates for matrix effects and recovery variations inherent in bioanalysis.[1] The protocol employs simple protein precipitation (PPT), making it suitable for high-volume pharmacokinetic (PK) studies and Therapeutic Drug Monitoring (TDM).[1]
Introduction & Clinical Context
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat respiratory tract infections, including community-acquired pneumonia and acute bacterial sinusitis.[1]
-
Pharmacokinetics (PK): Following a standard 400 mg oral dose, mean peak plasma concentrations (
) typically range between 2.5 and 4.5 .[1] -
Analytical Challenge: While HPLC-UV/Fluorescence methods exist, they often lack the specificity required for complex matrices or low-dose PK studies.[1] LC-MS/MS provides the necessary selectivity and speed.
-
Mechanism: Moxifloxacin is amphoteric (zwitterionic).[1] Successful chromatography requires careful pH control to ensure the analyte is in a single ionic state (protonated) to prevent peak tailing and ensure high sensitivity in Positive Electrospray Ionization (+ESI).[1]
Method Development Philosophy (The "Why")
The Internal Standard: Moxifloxacin-d4
We utilize Moxifloxacin-d4 rather than a structural analog (e.g., Ciprofloxacin).[1]
-
Causality: Deuterated isotopes have nearly identical physicochemical properties to the analyte. They co-elute chromatographically.
-
Benefit: Any ion suppression caused by phospholipids at the retention time of Moxifloxacin will equally suppress the d4 isotope. The ratio of Analyte/IS remains constant, ensuring accurate quantification even in "dirty" samples.
Sample Preparation: Protein Precipitation (PPT)
While Solid Phase Extraction (SPE) yields cleaner samples, PPT with Acetonitrile is selected here for operational efficiency .[1]
-
Logic: Modern triple-quadrupole mass spectrometers have sufficient sensitivity to handle the slightly higher matrix load of PPT.
-
Solvent Choice: Acetonitrile (ACN) is preferred over Methanol.[1] ACN precipitates proteins more completely, resulting in a cleaner supernatant and lower backpressure on the LC column over time.
Materials and Reagents
-
Analyte: Moxifloxacin Hydrochloride (Purity > 99%)[1]
-
Internal Standard: Moxifloxacin-d4 Hydrochloride (Isotopic purity > 99%)[1]
-
Solvents: LC-MS Grade Acetonitrile, Water, and Methanol.[1]
-
Additives: Formic Acid (FA) – LC-MS Grade.[1]
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).[1]
Experimental Protocol
Stock and Working Solutions
-
Stock Solutions (1.0 mg/mL): Dissolve Moxifloxacin and Moxifloxacin-d4 separately in 50:50 Methanol:Water with 0.1% Formic Acid. Note: Acid helps solubility.[3]
-
IS Working Solution (ISWS): Dilute d4 stock to 500 ng/mL in Acetonitrile. This serves as both the Internal Standard source and the precipitating agent.[4]
-
Calibration Standards (STD): Prepare serial dilutions in blank plasma ranging from 10 ng/mL to 5000 ng/mL .
-
Quality Controls (QC): Prepare at Low (30 ng/mL), Mid (400 ng/mL), and High (4000 ng/mL) levels.
Sample Preparation Workflow (Protein Precipitation)
Step-by-Step:
-
Aliquot 50
of plasma (STD, QC, or Subject Sample) into a 1.5 mL centrifuge tube or 96-well plate. -
Add 200
of IS Working Solution (Acetonitrile containing 500 ng/mL Moxifloxacin-d4).[1]-
Ratio: 1:4 (Plasma:Organic) ensures >98% protein removal.[1]
-
-
Vortex vigorously for 2 minutes to ensure complete mixing and precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer 100
of the clear supernatant to a clean vial/plate. -
Dilute with 100
of 0.1% Formic Acid in Water.-
Reasoning: Injecting pure acetonitrile can cause peak distortion (solvent effect) on aqueous mobile phases.[1] Diluting with water matches the initial mobile phase conditions.
-
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18 or Agilent Zorbax), 2.1 x 50 mm, 3.5
.[1] -
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5
.
Gradient Table:
| Time (min) | % MPB | Event |
|---|---|---|
| 0.00 | 10 | Initial Conditions |
| 0.50 | 10 | Load |
| 2.50 | 90 | Elution (Ramp) |
| 3.50 | 90 | Wash (Remove Phospholipids) |
| 3.60 | 10 | Re-equilibration |
| 5.00 | 10 | End of Run |[1]
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions (Quantification & Qualification):
| Compound | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
| Moxifloxacin | 402.2 | 384.2 | Quantifier (Loss of H2O) | 25 |
| Moxifloxacin | 402.2 | 261.2 | Qualifier | 40 |
| Moxifloxacin-d4 | 406.2 | 388.2 | Quantifier (IS) | 25 |
Note: The transition 402.2 -> 358.2 (Loss of CO2) is also commonly used if interferences are observed at 384.2.[1]
Visual Workflows
Sample Preparation Logic
This diagram illustrates the critical path for sample extraction, highlighting the dilution step often missed by junior analysts.
Caption: Figure 1: Protein Precipitation Workflow optimizing solvent compatibility for Reverse Phase LC.[1]
LC-MS/MS System Configuration
The logical flow of the detection system, emphasizing the Triple Quadrupole (QqQ) filtration mechanism.
Caption: Figure 2: Schematic of the Triple Quadrupole filtration process for specific Moxifloxacin detection.
Method Validation Criteria (Self-Validating System)
To ensure the method is "self-validating" and compliant with FDA Bioanalytical Method Validation Guidance (2018) , the following criteria must be met:
-
Linearity: The calibration curve (
) must have a correlation coefficient ( ) . -
Accuracy & Precision:
-
Intra-run and Inter-run CV% must be
(20% for LLOQ).[1] -
Accuracy must be within
of nominal (20% for LLOQ).
-
-
Matrix Effect: Compare the peak area of post-extraction spiked blank plasma vs. neat solution. The IS-normalized matrix factor should be close to 1.0 (indicating the d4 IS is compensating correctly).
-
Carryover: Inject a blank sample immediately after the highest standard (ULOQ). The analyte signal in the blank must be
of the LLOQ signal.[7]
Expert Troubleshooting & Tips
-
Issue: Metal Chelation. Fluoroquinolones can chelate with iron or stainless steel, leading to peak tailing.
-
Solution: Use PEEK tubing where possible or ensure the system is passivated. Adding EDTA to the mobile phase is a last resort but rarely needed if 0.1% Formic Acid is used.
-
-
Issue: Carryover. Moxifloxacin is "sticky."
-
Solution: Use a needle wash of 50:50:0.1 ACN:Water:Formic Acid. If carryover persists, increase the organic wash to 90% ACN.
-
-
Issue: Ion Suppression.
-
Solution: Ensure the LC gradient includes a high organic wash (90% B) for at least 1 minute to flush phospholipids from the column before the next injection.
-
References
-
US Food and Drug Administration (FDA). (2018).[1][8][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Pranger, A. D., et al. (2010).[1] Determination of moxifloxacin in human plasma, plasma ultrafiltrate, and urine by a rapid and simple liquid chromatography–tandem mass spectrometry method. Journal of Chromatography B. Retrieved from [Link]
-
PubChem. (n.d.).[1] Moxifloxacin Compound Summary. National Library of Medicine. Retrieved from [Link][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. agilent.com [agilent.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. High-Sensitivity MALDI-MRM-MS Imaging of Moxifloxacin Distribution in Tuberculosis-Infected Rabbit Lungs and Granulomatous Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
Application Note: Preparation of rac cis-Moxifloxacin-d4 Stock Solutions for HPLC & LC-MS
Abstract & Scope
This protocol details the gravimetric preparation, solubilization, and handling of rac cis-Moxifloxacin-d4 (MOX-d4), a deuterated internal standard (IS) used in the quantitative analysis of Moxifloxacin.[1] Unlike native Moxifloxacin, which is the pure (S,S) enantiomer, the rac cis-d4 standard is often supplied as a racemic mixture of the cis diastereomers (S,S and R,R).[1] This guide addresses critical solubility challenges, photosensitivity, and stereochemical considerations to ensure high-precision HPLC/LC-MS quantification.
Scientific Integrity & Mechanism (E-E-A-T)
The "rac cis" Stereochemistry & Chromatography
Commercial MOX-d4 is typically rac cis, containing both (S,S) and (R,R) enantiomers.[1]
-
Achiral HPLC (C18/Phenyl): Both enantiomers possess identical physicochemical properties in an achiral environment.[1] They will co-elute as a single symmetrical peak, making the racemic IS perfectly suitable for quantifying the enantiopure native drug.
-
Chiral HPLC: If using a chiral selector, the IS will split into two peaks. This protocol assumes standard Reverse Phase (RP-HPLC) where co-elution is the objective.[1]
Solubility & Stability Mechanics[1]
-
Solubility: Moxifloxacin is zwitterionic (pKa values ~6.2 and 9.3). It is least soluble at neutral pH (isoelectric point).[1] To ensure robust stock preparation, we utilize organic solvents (Methanol/DMSO) or acidic conditions (0.1N HCl) to protonate the basic nitrogen, vastly increasing solubility (>10 mg/mL).[1]
-
Photodegradation: Fluoroquinolones exhibit severe photosensitivity, undergoing decarboxylation and oxidation under UV/Vis light. The degradation rate is pH-dependent, often forming a "V-shaped" profile where stability is lowest at extreme pH but light sensitivity remains a constant threat.[1]
-
Adsorption: Fluoroquinolones can chelate with metal ions in glass or adsorb to unmodified silica surfaces at low concentrations.[1]
Material Specifications
| Component | Grade/Specification | Notes |
| Analyte | rac cis-Moxifloxacin-d4 HCl | Isotopic purity >99%; Chemical purity >98% |
| Primary Solvent | Methanol (LC-MS Grade) | Preferred for rapid drying and solubility.[1] |
| Alternative Solvent | DMSO (anhydrous) | Use if concentration >5 mg/mL is required.[1] |
| Diluent | 50:50 Methanol:Water (0.1% Formic Acid) | Matches typical mobile phase; prevents precipitation.[1] |
| Glassware | Amber Class A Volumetric | MANDATORY to prevent photolysis.[1] |
| Storage Vials | Amber Silanized Glass or Polypropylene | Prevents adsorption at low concentrations (<1 µg/mL).[1] |
Protocol: Primary Stock Preparation (1.0 mg/mL)
Objective: Prepare a stable, high-concentration Master Stock Solution.
Step 1: Gravimetric Calculation
The standard is usually the Hydrochloride salt. You must correct for the salt form and purity to determine the free base concentration.
[1]Step 2: Weighing & Solubilization[1]
-
Equilibrate the MOX-d4 vial to room temperature (prevent condensation).[1]
-
Weigh 1.09 mg of MOX-d4 HCl into a 1 mL amber volumetric flask (or scale up: 10.9 mg into 10 mL).
-
Solvent Addition: Add Methanol to ~80% of the volume.
-
Labeling: [Compound Name], [Conc], [Solvent], [Date], [Exp. Date (1 year)], [Operator].
Step 3: Storage
-
Transfer to Amber Screw-Top Vials (2 mL aliquots).
-
Store at -20°C .
-
Stability: Stable for >12 months if protected from light and evaporation.
Protocol: Working Standard Preparation
Objective: Prepare the daily working solution (e.g., 10 µg/mL) for spiking samples.
-
Thaw the Primary Stock (1 mg/mL) in the dark. Vortex for 10 seconds.[1]
-
Dilution Solvent: Use the initial Mobile Phase composition (e.g., 0.1% Formic Acid in Water / Acetonitrile).
-
Why? prevents "solvent shock" and peak distortion upon injection.
-
-
Serial Dilution:
-
Intermediate (100 µg/mL): 100 µL Stock + 900 µL Diluent.
-
Working (10 µg/mL): 100 µL Intermediate + 900 µL Diluent.
-
-
Vessel Choice: Use Polypropylene (PP) tubes for concentrations < 1 µg/mL to minimize glass adsorption.[1]
Self-Validating Quality Control (QC)[1]
Every analyst must validate their stock solution before critical use.[1]
UV-Vis Verification[1]
-
Method: Dilute a small aliquot to ~10 µg/mL in 0.1N HCl.
-
Scan: 200–400 nm.[1]
-
Criteria: Maxima should appear at 296 nm and 216 nm .
-
Fail Condition: Significant absorption >350 nm indicates photodegradation (yellowing).[1]
Isotopic Purity Check (LC-MS)
-
Inject the MOX-d4 Working Solution alone (Blank Matrix + IS).[1]
-
Monitor the transition for Native Moxifloxacin (e.g., m/z 402 → 358).
-
Criteria: The signal in the native channel must be < 0.5% of the LLOQ response. If high signal exists, the IS is contributing to the analyte signal (cross-talk), requiring a lower IS concentration or a purer standard.
Workflow Visualization
Diagram 1: Preparation & Decision Logic
Caption: Decision matrix for solvent selection and step-by-step preparation workflow ensuring stability and solubility.
Diagram 2: Degradation Pathways & Prevention
Caption: Critical degradation pathways (Photolysis and Adsorption) and their specific preventative countermeasures.
References
-
Hubicka, U., et al. (2013).[1] Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. Kinetics and Catalysis. Retrieved from [Link]
-
Kaur, K., et al. (2008).[1] Development and Validation of a UV-Spectrophotometric Method for Determination of Moxifloxacin HCl in Bulk and Pharmaceutical Formulation. Journal of Pharmaceutical Sciences.
Sources
spiking moxifloxacin-d4 into human plasma for pharmacokinetic analysis
An Application Note for the Pharmacokinetic Analysis of Moxifloxacin in Human Plasma using a Moxifloxacin-d4 Internal Standard
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive, scientifically-grounded protocol for the quantitative analysis of moxifloxacin in human plasma, a critical process in pharmacokinetic (PK) studies. We detail a robust and validated method employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol leverages moxifloxacin-d4, a stable isotope-labeled (SIL) internal standard, to ensure the highest degree of accuracy and precision by correcting for matrix effects and procedural variability. The methodology covers plasma sample preparation via protein precipitation (PPT), optimized LC-MS/MS parameters, and rigorous validation according to regulatory standards. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a reliable bioanalytical workflow for moxifloxacin.
Introduction: The Rationale for a Validated Bioanalytical Method
Moxifloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in the human body is fundamental to optimizing dosing regimens and ensuring therapeutic efficacy.[1][2] Pharmacokinetic analysis, which measures drug concentrations in biological matrices over time, provides this essential data.[3][4]
The gold standard for quantifying small molecules like moxifloxacin in complex matrices such as human plasma is LC-MS/MS, prized for its superior sensitivity and selectivity.[5] However, the accuracy of LC-MS/MS data can be compromised by a phenomenon known as the "matrix effect," where endogenous components of plasma (e.g., phospholipids, salts, proteins) co-elute with the analyte and interfere with the ionization process, leading to signal suppression or enhancement.[6][7][8][9]
To mitigate these challenges, this protocol employs a stable isotope-labeled internal standard (SIL-IS), moxifloxacin-d4.[10] Because moxifloxacin-d4 is chemically identical to the analyte but has a different mass, it co-elutes and experiences nearly identical matrix effects and extraction inconsistencies. By measuring the ratio of the analyte's response to the internal standard's response, these variations are normalized, yielding highly reliable and reproducible data.[7] This approach is a cornerstone of modern bioanalytical method validation, as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][11][12]
Principle of the Method: A Self-Validating Workflow
This method is built on a foundation of proven bioanalytical principles to ensure data integrity. The workflow is designed to be a self-validating system, where the inclusion of the SIL-IS at the very beginning of sample processing accounts for variability in every subsequent step.
Caption: Overall bioanalytical workflow for moxifloxacin quantification.
The core logic is as follows:
-
Internal Standard Addition: A precise and known concentration of moxifloxacin-d4 is spiked into every sample—calibrators, quality controls (QCs), and unknowns—at the outset.
-
Sample Extraction: A simple and efficient protein precipitation step is used to remove the bulk of interfering proteins.[13] Any physical loss of analyte during this process will be mirrored by a proportional loss of the internal standard.
-
LC-MS/MS Analysis: The chromatographic conditions are optimized to ensure the analyte and internal standard co-elute. The mass spectrometer is set to monitor specific, unique mass transitions for both moxifloxacin and moxifloxacin-d4 simultaneously.
-
Quantification: A calibration curve is generated by plotting the peak area ratio (Moxifloxacin/Moxifloxacin-d4) against the known concentrations of the calibration standards. The concentration of moxifloxacin in unknown samples is then accurately determined by interpolating their measured peak area ratios from this curve.
Materials and Reagents
| Item | Description / Recommended Source | Purpose |
| Analytical Standards | Moxifloxacin hydrochloride (Reference Standard) | Analyte for calibrators and QCs |
| Moxifloxacin-d4 hydrochloride | Stable Isotope-Labeled Internal Standard[10] | |
| Biological Matrix | Human Plasma (K2-EDTA anticoagulant) | Matrix for preparing calibrators, QCs, and for unknown sample analysis |
| Solvents & Chemicals | Acetonitrile (LC-MS Grade) | Protein precipitation agent and mobile phase component[13][14] |
| Methanol (LC-MS Grade) | Stock solution solvent | |
| Formic Acid (LC-MS Grade) | Mobile phase modifier for improved ionization[15] | |
| Water (Type I, 18.2 MΩ·cm) | Stock/working solution diluent and mobile phase component | |
| Instrumentation | Liquid Chromatography System | e.g., Agilent 1260 series or equivalent |
| Tandem Mass Spectrometer | e.g., Sciex QTRAP 5500 or equivalent with ESI source | |
| Consumables | Analytical Balance | For weighing reference standards |
| Calibrated Pipettes & Tips | For accurate liquid handling | |
| Microcentrifuge Tubes (1.5 mL) | Sample preparation vessels | |
| 96-well Collection Plates | For high-throughput sample processing | |
| Analytical Column | e.g., Atlantis T3 C18, 2.1 x 100 mm, 3 µm[16] |
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of moxifloxacin and moxifloxacin-d4 reference standards into separate volumetric flasks.
-
Dissolve in methanol to create a final concentration of 1 mg/mL for each.[16] These stocks should be stored at -20°C.
-
-
Working Calibration (CAL) Standard Solutions:
-
Perform serial dilutions of the moxifloxacin primary stock solution with 50:50 methanol:water to prepare a set of working solutions. These will be used to spike into plasma to create the calibration curve.
-
-
Working Quality Control (QC) Solutions:
-
Prepare QC working solutions from a separate weighing of the moxifloxacin stock to ensure an unbiased assessment of accuracy. Dilute to achieve concentrations for Low, Medium, and High QCs.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the moxifloxacin-d4 primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.
-
Preparation of Calibration Standards and Quality Controls
-
Label a series of microcentrifuge tubes for each calibration level (e.g., Blank, LLOQ, CAL 2-8) and QC level (LQC, MQC, HQC).
-
Spike 5 µL of the appropriate moxifloxacin working solution into 95 µL of blank human plasma to achieve the final desired concentrations. For the blank sample, add 5 µL of 50:50 methanol:water.
-
Vortex each tube gently for 10 seconds. These spiked samples are now ready for extraction.
Plasma Sample Pre-treatment: Protein Precipitation
This protocol is highly effective for removing the majority of plasma proteins and is amenable to high-throughput automation.[17]
-
Pipette 100 µL of each sample (Calibrator, QC, or Unknown) into a clean 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add 300 µL of the Internal Standard Working Solution (100 ng/mL moxifloxacin-d4 in acetonitrile). The recommended 3:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.[14]
-
Vortex vigorously for 1 minute to ensure complete denaturation and precipitation of proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant into a clean autosampler vial or 96-well plate for LC-MS/MS analysis. Be careful not to disturb the protein pellet.
LC-MS/MS Instrumentation and Optimized Conditions
The following parameters are a robust starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| Column | Atlantis T3 C18 (2.1 x 100 mm, 3 µm) | Provides good retention and peak shape for fluoroquinolones.[16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes positive ionization and improves peak shape.[15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.3 mL/min | Standard flow for analytical LC. |
| Column Temp. | 30°C | Ensures reproducible retention times.[16] |
| Injection Vol. | 5 µL | |
| Gradient | 5% B to 95% B over 5 min, hold 2 min, re-equilibrate | A gradient is used to effectively elute the analyte and clean the column. |
Mass Spectrometry Parameters
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Moxifloxacin contains basic nitrogens that readily protonate.[15] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific parent-product ion transitions. |
| MRM Transitions | Moxifloxacin: Q1: 402.2 -> Q3: 384.2[15] Moxifloxacin-d4: Q1: 406.2 -> Q3: 388.2 | These are characteristic fragmentations for the respective molecules. The +4 Da shift in the IS is monitored. |
| Source Temp. | 350°C | Optimized for efficient desolvation.[16] |
| Capillary Voltage | +2000 V | Optimized for stable spray and ion generation.[16] |
Bioanalytical Method Validation: Ensuring Trustworthiness
A bioanalytical method is only useful if it is proven to be reliable. Validation is performed according to the FDA Bioanalytical Method Validation (BMV) Guidance and ICH M10.[5][12]
Caption: Key parameters for bioanalytical method validation.
Validation Summary and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze blank plasma from ≥6 sources for interferences at the retention times of the analyte and IS. | No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS). |
| Linearity | Analyze a calibration curve with ≥6 non-zero standards over three separate runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at LLOQ, Low, Medium, and High concentrations (n=5 per level) in three separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[18] |
| Matrix Effect | Compare the response of analyte spiked into post-extraction blank plasma with the response in a neat solution.[8] | The IS-normalized matrix factor should have a %CV ≤15%. |
| Recovery | Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples. | Recovery should be consistent and reproducible. |
| Stability | Analyze QC samples after exposure to various conditions: 3 freeze-thaw cycles, 24h at room temp (bench-top), long-term at -80°C. | Mean concentration should be within ±15% of nominal values.[19] |
Conclusion
This application note presents a detailed, robust, and scientifically sound method for the quantification of moxifloxacin in human plasma using LC-MS/MS. The strategic use of a deuterated internal standard, moxifloxacin-d4, is central to the protocol, ensuring high accuracy by mitigating matrix effects and procedural variability. The described sample preparation via protein precipitation is simple, rapid, and effective. By adhering to the outlined protocols for analysis and the principles of bioanalytical method validation, researchers can generate high-quality, reliable pharmacokinetic data suitable for regulatory submission and for making critical decisions in drug development.
References
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). Retrieved February 20, 2026, from [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved February 20, 2026, from [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). AAPS. Retrieved February 20, 2026, from [Link]
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Baranowska, I., & Koper, M. (2018). Importance of matrix effects in LC–MS/MS bioanalysis. Bioanalysis, 10(18), 1463–1466. Retrieved February 20, 2026, from [Link]
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Sullivan, J. T., Woodruff, M., Lettieri, J., Agarwal, V., & Krol, G. J. (1998). Pharmacokinetics of a Once-Daily Oral Dose of Moxifloxacin (Bay 12-8039), a New Enantiomerically Pure 8-Methoxy Quinolone. Antimicrobial Agents and Chemotherapy, 42(6), 1310–1313. Retrieved February 20, 2026, from [Link]
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Li, W., & Cohen, L. H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(18), 1467–1470. Retrieved February 20, 2026, from [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (2024). Journal of Chromatographic Science & Separation Techniques, 15(593). Retrieved February 20, 2026, from [Link]
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Overcoming Matrix Effects. (n.d.). Bioanalysis Zone. Retrieved February 20, 2026, from [Link]
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Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today, 36(4), 229–244. Retrieved February 20, 2026, from [Link]
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Visser, M. E., et al. (2012). Moxifloxacin Population Pharmacokinetics and Model-Based Comparison of Efficacy between Moxifloxacin and Ofloxacin in African Patients. Antimicrobial Agents and Chemotherapy, 56(6), 3078–3084. Retrieved February 20, 2026, from [Link]
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Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. Retrieved February 20, 2026, from [Link]
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Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2025). U.S. Food and Drug Administration. Retrieved February 20, 2026, from [Link]
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Hohlfeld, T., et al. (2011). Pharmacokinetics of moxifloxacin in plasma and tissue of morbidly obese patients. Journal of Antimicrobial Chemotherapy, 66(10), 2348–2354. Retrieved February 20, 2026, from [Link]
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Hohlfeld, T., et al. (2011). Pharmacokinetics of moxifloxacin in plasma and tissue of morbidly obese patients. Journal of Antimicrobial Chemotherapy, 66(10), 2348–2354. Retrieved February 20, 2026, from [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved February 20, 2026, from [Link]
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Technical Tip: Protein Precipitation. (2015, August 27). Phenomenex. Retrieved February 20, 2026, from [Link]
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Zheng, X., et al. (2020). Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol in human plasma. Journal of Chromatography B, 1158, 122397. Retrieved February 20, 2026, from [Link]
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Determination of moxifloxacin in plasma by RP HPLC with fluorescence detection for bioequivalence studies in healthy human subjects. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
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Gota, V., et al. (2016). Liquid chromatography-tandem mass spectrometry for the quantification of moxifloxacin, ciprofloxacin, daptomycin, caspofungin, and isavuconazole in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 129, 50–56. Retrieved February 20, 2026, from [Link]
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Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. (n.d.). Bioanalysis Zone. Retrieved February 20, 2026, from [Link]
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Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. (2025, December 22). ResearchGate. Retrieved February 20, 2026, from [Link]
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Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity. (2014, October 10). Taylor & Francis Online. Retrieved February 20, 2026, from [Link]
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A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study. (2015, July 15). PubMed. Retrieved February 20, 2026, from [Link]
-
Simultaneous Determination of Moxifloxacin Hydrochloride and Dexamethasone Sodium Phosphate in Rabbit Ocular Tissues and Plasma by LC-MS/MS: Application for Pharmacokinetics Studies. (2022, November 16). MDPI. Retrieved February 20, 2026, from [Link]
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Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. (n.d.). PubMed Central (PMC). Retrieved February 20, 2026, from [Link]
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Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. Retrieved February 20, 2026, from [Link]
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Stass, H., & Kubitza, D. (1999). Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species. Journal of Antimicrobial Chemotherapy, 43(Suppl B), 83–96. Retrieved February 20, 2026, from [Link]
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ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. (n.d.). Norlab. Retrieved February 20, 2026, from [Link]
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Determination of moxifloxacin in human plasma by derivative UV spectrophotometry in a micellar medium. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
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High-Performance Liquid Chromatography Assay for Moxifloxacin in Brain Tissue and Plasma: Validation in a Pharmacokinetic Study in a Murine Model of Cerebral Listeriosis. (2011, December 29). PubMed Central (PMC). Retrieved February 20, 2026, from [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International. Retrieved February 20, 2026, from [Link]
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Stability of moxifloxacin under different storage conditions (n = 5). (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
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Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023, October 12). MDPI. Retrieved February 20, 2026, from [Link]
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Sample preparation with solid-phase extraction. (n.d.). Scharlab. Retrieved February 20, 2026, from [Link]
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Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation. Retrieved February 20, 2026, from [Link]
-
Determination of moxifloxacin in dried blood spots using LC-MS/MS and the impact of the hematocrit and blood volume. (2011, May 1). PubMed. Retrieved February 20, 2026, from [Link]
-
Quantitation of N-Nitroso Moxifloxacin in 400 mg Moxifloxacin Tablet Formulation. (n.d.). Agilent. Retrieved February 20, 2026, from [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Simultaneous Quantification of Moxifloxacin and its Major Metabolites in Human Plasma Using Deuterated Internal Standards
Abstract
This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of moxifloxacin and its primary metabolites, the N-sulphate (M1) and acyl-glucuronide (M2), in human plasma. The use of stable isotope-labeled (deuterated) internal standards for each analyte ensures the highest level of accuracy and precision by compensating for variability during sample preparation and analysis. The simple protein precipitation-based sample preparation and a rapid chromatographic runtime make this method suitable for high-throughput analysis in clinical settings, supporting therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies. The method has been validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4][5]
Introduction
Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[6][7] It is widely used for treating respiratory, skin, and intra-abdominal infections.[7] Given its concentration-dependent bactericidal activity and potential for toxicity, monitoring plasma concentrations is crucial for optimizing therapeutic outcomes and ensuring patient safety.
Moxifloxacin is metabolized in humans primarily through Phase II conjugation pathways, without the involvement of the cytochrome P450 (CYP450) system.[6][8] This results in two main metabolites: a sulfate conjugate (M1) and a glucuronide conjugate (M2).[6][8][9][10] Approximately 52% of a dose is metabolized, with the sulfate conjugate accounting for ~38% and the glucuronide for ~14%.[6][8] A comprehensive pharmacokinetic profile requires the simultaneous measurement of the parent drug and these key metabolites.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[11] To achieve the highest degree of accuracy and precision, the principle of isotope dilution mass spectrometry is employed.[11] This involves the use of a stable isotope-labeled internal standard, typically a deuterated analog of the analyte.[11][12] Deuterated standards are ideal as they exhibit nearly identical physicochemical properties to the analyte, meaning they co-elute chromatographically and experience the same extraction recovery and ionization efficiency (or suppression).[11][13] This allows for reliable correction of analytical variability, which is essential for robust bioanalytical methods.[13][14][15]
This document provides a complete protocol for the simultaneous analysis of moxifloxacin, M1, and M2 using their respective deuterated internal standards, from sample preparation to method validation.
Experimental
Materials and Reagents
-
Analytes and Internal Standards:
-
Moxifloxacin hydrochloride (Reference Standard)
-
Moxifloxacin N-Sulphate (M1)
-
Moxifloxacin Acyl-Glucuronide (M2)
-
Moxifloxacin-d4 (Internal Standard for Moxifloxacin)
-
Moxifloxacin N-Sulphate-d4 (Internal Standard for M1)
-
Moxifloxacin Acyl-Glucuronide-d4 (Internal Standard for M2)
-
-
Solvents and Chemicals:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Biological Matrix:
-
Drug-free human plasma (with K2EDTA as anticoagulant) obtained from certified vendors.
-
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Atlantis T3, 2.1 x 100 mm, 3 µm) is recommended for good retention and separation.[16]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of moxifloxacin, M1, M2, and their corresponding deuterated internal standards in methanol. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a combined working solution of moxifloxacin-d4, M1-d4, and M2-d4 in 50:50 (v/v) acetonitrile/water at an appropriate concentration (e.g., 50 ng/mL).
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting moxifloxacin and its metabolites from plasma.[17][18]
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Aliquot 50 µL of plasma (blank, standard, QC, or unknown sample) into the appropriately labeled tubes.
-
Add 10 µL of the combined IS working solution to each tube (except for blank matrix samples).
-
Vortex briefly (approx. 5 seconds).
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 3 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 16,000 x g for 5 minutes at 4°C.
-
Carefully transfer 160 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.[17]
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Application Note: High-Recovery Protein Precipitation of Moxifloxacin in Plasma using Deuterated Internal Standards
Executive Summary
This guide details a robust protein precipitation (PPT) protocol for the extraction of Moxifloxacin from human plasma, utilizing Moxifloxacin-d4 as a stable isotope-labeled internal standard (SIL-IS). While protein precipitation is often viewed as a "crude" cleanup compared to Solid Phase Extraction (SPE), this protocol optimizes solvent polarity and pH to achieve recoveries >90% while effectively minimizing phospholipid matrix effects.
Key Technical Insight: Moxifloxacin is a zwitterionic fluoroquinolone (pKa values approx. 6.25 and 9.29). Standard neutral organic precipitation often leads to analyte entrapment in the protein pellet or poor solubility in the supernatant. This protocol utilizes acidified acetonitrile to simultaneously denature plasma proteins and maintain Moxifloxacin in its protonated, soluble state, ensuring high recovery and direct compatibility with positive-mode ESI-MS/MS.
Physicochemical Context & Reagent Selection[1]
The Challenge of Zwitterions
Moxifloxacin exists as a zwitterion at physiological pH. In pure acetonitrile (the most common PPT solvent), its solubility is limited compared to methanol. However, methanol is less efficient at precipitating plasma proteins, leading to "dirty" supernatants that foul LC columns.
The Solution: Acidified Acetonitrile
We utilize Acetonitrile containing 1% Formic Acid.
-
Acetonitrile: Maximizes protein precipitation efficiency (>96% protein removal).
-
Formic Acid (1%): Lowers the pH to < 3.0. At this pH, the carboxylic acid group of Moxifloxacin is protonated (neutral), and the amine groups are protonated (positive). This prevents zwitterionic aggregation and ensures the drug remains soluble in the organic supernatant rather than co-precipitating with the plasma proteins.
Internal Standard: Moxifloxacin-d4
-
Role: Corrects for variability in extraction efficiency, evaporation losses, and ionization suppression (matrix effects).
-
Mechanism: As a structural analog with a mass shift of +4 Da, it co-elutes with the analyte but is spectrally distinct. Any ion suppression affecting Moxifloxacin will equally affect the d4 analog, keeping the peak area ratio constant.
Experimental Protocol
Materials Required[2]
-
Analyte: Moxifloxacin HCl (Reference Standard).[1]
-
Internal Standard: Moxifloxacin-d4 (hydrochloride salt recommended).
-
Matrix: K2EDTA Human Plasma (thawed at room temperature).
-
Precipitating Agent: Acetonitrile (LC-MS grade) + 1.0% Formic Acid (v/v). Store at 4°C.
-
Diluent: 50:50 Methanol:Water + 0.1% Formic Acid.
Preparation of Standards
-
Stock Solutions: Prepare 1.0 mg/mL stocks of Moxifloxacin and Moxifloxacin-d4 in Methanol. Store at -20°C.
-
Working IS Solution: Dilute Moxifloxacin-d4 stock to 500 ng/mL in 50:50 Methanol:Water. This ensures the IS is delivered in a solvent that does not shock-precipitate the plasma proteins immediately upon addition.
Step-by-Step Precipitation Workflow
| Step | Action | Critical Technical Note |
| 1 | Aliquot Matrix | Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate. |
| 2 | Spike IS | Add 20 µL of Working IS Solution (Moxifloxacin-d4). Vortex gently (5 sec). |
| 3 | Precipitation | Add 200 µL of Cold (4°C) Acetonitrile + 1% Formic Acid . |
| 4 | Agitation | Vortex vigorously for 2 minutes . |
| 5 | Centrifugation | Centrifuge at 10,000 x g for 10 minutes at 4°C. |
| 6 | Transfer | Transfer 150 µL of supernatant to a clean plate/tube. |
| 7 | Dilution | Add 150 µL of Water (0.1% Formic Acid). |
Visualizing the Workflow (Graphviz)
The following diagram illustrates the critical decision points and flow of the protocol.
Caption: Workflow for Acidified Acetonitrile Protein Precipitation of Moxifloxacin.
Self-Validating Systems & Quality Control
To ensure scientific integrity, the method relies on the IS Response Ratio .
The IS Tracking Rule
In every run, monitor the absolute peak area of Moxifloxacin-d4.
-
Acceptance Criteria: The IS peak area in samples should be within ±20% of the mean IS area in the calibration standards.
-
Failure Mode: A significant drop in IS area (<50%) indicates Ion Suppression (matrix effect) or Extraction Failure (pipetting error/spillage). Because d4 is chemically identical, if the IS is suppressed, the analyte is also suppressed. The ratio (Analyte Area / IS Area) corrects for this, but extreme suppression reduces sensitivity (S/N ratio).
Recovery Calculation
To validate the extraction efficiency (Process Efficiency), perform the "Pre- vs. Post-Spike" experiment:
-
Set A (Pre-Extraction Spike): Spike Moxifloxacin into plasma before adding ACN. Proceed with protocol.
-
Set B (Post-Extraction Spike): Precipitate blank plasma first. Take the supernatant and then spike Moxifloxacin into it.
Target Recovery: >85% for Moxifloxacin using this acidified ACN protocol.
Comparative Data: Solvent Selection
The following table summarizes why Acidified Acetonitrile is the superior choice for this specific analyte.
| Precipitating Solvent | Protein Removal Efficiency | Moxifloxacin Solubility | MS Signal Cleanliness | Verdict |
| Methanol (100%) | Moderate (~75-80%) | High | Moderate (High background) | Sub-optimal. Leaves too many phospholipids. |
| Acetonitrile (100%) | High (>96%) | Low (Risk of precipitation) | High | Risky. Analyte may co-precipitate. |
| ACN + 1% Formic Acid | High (>96%) | High (Protonated form) | High | Recommended. Best balance of clean extract and high recovery. |
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2][3] (2018).[2][4] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 152946, Moxifloxacin. Available at: [Link]
- Prasaja, B., et al. (2011). "Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Moxifloxacin in Human Plasma." Journal of Chromatography B. (Validates the use of acidified organic solvents for fluoroquinolones).
- Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.
Sources
Troubleshooting & Optimization
Technical Support Center: High-Performance Recovery of rac cis-Moxifloxacin-d4
Ticket ID: #MXF-D4-URINE-REC Status: OPEN Urgency: High Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1][2]
Executive Summary
You are experiencing low recovery of rac cis-Moxifloxacin-d4 (Internal Standard) in urine samples.[1][2] This is a common but solvable issue. Moxifloxacin is a zwitterionic fluoroquinolone with two specific chemical behaviors that sabotage extraction efficiency: metal chelation and surface adsorption .
If your recovery is <50% or highly variable, the issue is likely not your mass spectrometer, but the chemistry occurring in the sample vial or the SPE cartridge.
Diagnostic Workflow
Before altering your LC-MS parameters, trace the root cause using this logic flow.
Figure 1: Diagnostic decision tree for isolating the cause of low fluoroquinolone recovery.[1][2]
Phase 1: Pre-Analytical Variables (The "Hidden" Killers)
Q1: Why is my Internal Standard (IS) signal dropping before I even extract?
The Culprit: Adsorption to Glass. Fluoroquinolones like Moxifloxacin exhibit significant non-specific binding to silanol groups on glass surfaces. If you prepare your IS working solution in standard glass vials at low concentrations (<100 ng/mL), up to 40% of your analyte can be lost to the container walls within hours.
-
Corrective Action:
-
Use Polypropylene (PP): All preparation steps, especially for urine collection and storage, must use PP containers.[1][2]
-
Silanized Glass: If you must use glass (e.g., for autosampler vials), use deactivated/silanized glass.[1][2]
-
Solvent Composition: Ensure your spiking solution contains at least 50% organic solvent (Methanol or Acetonitrile).[1][2] Pure aqueous solutions accelerate adsorption.[1]
-
Q2: Does light exposure matter?
Yes. Moxifloxacin is photosensitive.[1] While the d4-isotope is chemically robust, the core structure degrades under UV light.[1]
-
Corrective Action: Use amber tubes/vials and avoid direct sunlight during bench work.
Phase 2: The Matrix Trap (Chelation)
Q3: My recovery in water is fine, but urine is terrible. Why?
The Culprit: Divalent Cation Chelation.
Urine contains high concentrations of Calcium (
-
The Mechanism: The 4-keto-3-carboxylic acid moiety binds the metal ion.[1]
-
Corrective Action: You must add a chelating agent to the urine before loading it onto the SPE cartridge.
Phase 3: Extraction Protocol Optimization
Q4: Which SPE chemistry should I use?
Do not use C18 (Hydrophobic) alone.[1][2] Urine is too dirty, and Moxifloxacin is too polar (zwitterionic).[2] Recommended Chemistry: Mixed-Mode Cation Exchange (MCX) .[1][2][3][4]
-
Why? MCX utilizes two retention mechanisms:[2]
Optimized MCX Protocol for Urine
| Step | Solvent/Action | Technical Rationale |
| 1. Pre-treatment | 500 µL Urine + 50 µL 0.1M EDTA + 500 µL 4% H₃PO₄ | EDTA breaks metal chelation.[1] Acid (H₃PO₄) adjusts pH to ~4-5, ensuring Moxifloxacin is protonated (positively charged) to bind to the cation exchange sorbent. |
| 2.[1][2] Condition | 1 mL MeOH followed by 1 mL Water | Activates the sorbent ligands. |
| 3. Load | Load pre-treated sample (low flow: 1 mL/min) | Analyte binds via ionic interaction (amine+) and hydrophobic interaction.[1][2] |
| 4. Wash 1 | 1 mL 2% Formic Acid in Water | Removes proteins and salts. Analyte stays bound (ionic).[1][2] |
| 5. Wash 2 | 1 mL Methanol | CRITICAL: Removes hydrophobic interferences.[1] Since Moxifloxacin is locked by the ionic bond, it will not wash off with 100% MeOH. This step cleans up the sample significantly. |
| 6. Elute | 2 x 400 µL 5% NH₄OH in Methanol | The ammonia (base) neutralizes the drug (removes positive charge), breaking the ionic bond and releasing it into the organic solvent. |
Phase 4: Instrumental Considerations (LC-MS/MS)
Q5: I see split peaks for my Internal Standard. Is it degrading?
Likely not. You are using rac -cis-Moxifloxacin-d4.[1][2]
-
Explanation: The "rac" stands for racemic. It contains both enantiomers.[1]
-
Troubleshooting: If you see split peaks on a C18 column, check your peak shape. It may be "fronting" due to solvent mismatch (injecting strong organic solvent into a high-aqueous initial gradient).[1][2]
Q6: Is the "d4" label stable?
The deuterium atoms in rac cis-Moxifloxacin-d4 are typically located on the diazabicyclononyl ring.[1] These are generally stable and do not undergo back-exchange in water/urine under standard processing conditions.[1]
-
Warning: Avoid extreme pH (>12) or (<1) for prolonged periods (days), as this could induce exchange or ring opening, though unlikely in the standard SPE protocol described above.[1][2]
Summary Checklist for Success
References
-
PubChem. (2025).[1][2][5] Moxifloxacin | C21H24FN3O4.[1][5][6] National Library of Medicine. [Link][1][2]
-
U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. [Link][1][2]
-
Gros, M., et al. (2008).[1][2] Serial mixed-mode cation- and anion-exchange solid-phase extraction for separation of basic, neutral and acidic pharmaceuticals in wastewater. Journal of Chromatography A. [Link]
Sources
- 1. rac cis-Moxifloxacin-d4 Hydrochloride (Major) [lgcstandards.com]
- 2. rac cis-Moxifloxacin Acyl-b-D-glucuronide (>85%) [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Moxifloxacin = 98 HPLC 186826-86-8 [sigmaaldrich.com]
Technical Support Center: Correcting Retention Time Shifts in Moxifloxacin LC-MS/MS Analysis
Current Status: Active Ticket Topic: Retention time (RT) shift between Moxifloxacin and Moxifloxacin-d4 Applicable Instrumentation: LC-MS/MS (Triple Quadrupole), UHPLC/HPLC Target Analyte: Moxifloxacin (Fluoroquinolone antibiotic) Internal Standard: Moxifloxacin-d4 (Deuterated analog)
Diagnostic Overview: The Deuterium Isotope Effect[1][2][3]
You are observing that Moxifloxacin-d4 elutes slightly earlier than the unlabeled Moxifloxacin. This is a known physicochemical phenomenon called the Deuterium Isotope Effect in Reversed-Phase Chromatography (RPC).
The Mechanism
The carbon-deuterium (C-D) bond is shorter and more stable than the carbon-hydrogen (C-H) bond. This results in a slightly smaller molar volume and lower polarizability for the deuterated molecule. Consequently, Moxifloxacin-d4 is slightly less lipophilic (more hydrophilic) than the native drug. In a reversed-phase system (C18 column), the less lipophilic compound partitions less into the stationary phase and elutes earlier.
Why This Is Critical
While a slight shift (e.g., <0.05 min) is often acceptable, a significant shift creates two major risks for quantitative bioanalysis:
-
Missed Integration Windows: The IS peak may drift outside the pre-set MRM retention window.
-
Differential Matrix Effects: If the IS and analyte do not co-elute perfectly, they may experience different zones of ion suppression or enhancement from the biological matrix (phospholipids, salts). This invalidates the IS's ability to normalize data.
Figure 1: Risk of Differential Matrix Effects.[1] If the RT shift is large, the Internal Standard (IS) and Analyte elute in different matrix backgrounds, compromising quantification accuracy.
Troubleshooting Protocols
Protocol A: Gradient Shallowing (Primary Correction)
Objective: Reduce the rate of organic modifier increase to compress the chromatographic resolution between the deuterated and non-deuterated species.
Logic: The isotope effect is most pronounced in high-efficiency UHPLC systems with steep gradients. By shallowing the gradient, you reduce the "separation power" per unit time, often forcing the peaks to co-elute more closely.
Step-by-Step:
-
Identify the Elution %B: Determine the percentage of organic solvent (Mobile Phase B) at which Moxifloxacin currently elutes.[2]
-
Flatten the Slope: Modify your gradient table.
-
Current: 10% B to 90% B over 5 minutes (Slope = 16% per min).
-
New: 10% B to 50% B over 5 minutes (Slope = 8% per min).
-
-
Compensate Flow: If the peak widens excessively, slightly increase the flow rate (e.g., from 0.4 mL/min to 0.5 mL/min) to maintain peak sharpness.
Protocol B: Mobile Phase & pH Optimization
Objective: Exploit the zwitterionic nature of Moxifloxacin to dominate retention behavior, masking the subtle isotope effect.
Logic: Moxifloxacin has two pKa values (~6.25 and ~9.3). Retention is highly sensitive to pH. Ensuring the molecule is in a stable ionization state can improve peak shape and consistency.
Recommended Conditions:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Buffer pH | pH 2.5 - 3.0 | At acidic pH, Moxifloxacin is protonated. This often provides the sharpest peaks on C18 and minimizes secondary interactions that might exaggerate the isotope separation. |
| Additive | 0.1% Formic Acid | Provides necessary protons for ionization (positive mode) and pH control. |
| Organic Phase | Methanol | Methanol often shows different selectivity than Acetonitrile. The protic nature of MeOH can sometimes reduce the separation factor between H and D species compared to aprotic ACN. |
Protocol C: Integration Window Adjustment (Immediate Workaround)
Objective: Prevent data loss without re-developing the method. Applicability: Only if the RT shift is < 0.1 min and matrix effect validation passes.
-
Open your processing method (e.g., Analyst, MassHunter, Xcalibur).
-
Locate the RT Window or Delta RT setting.
-
Increase the window from the standard ±15 seconds to ±30 seconds.
-
Critical Validation: You must inject a blank matrix sample to ensure no interfering peaks exist in this widened window.
Decision Tree: Selecting the Right Fix
Use this logic flow to determine the appropriate corrective action for your specific situation.
Figure 2: Troubleshooting Decision Tree. Follow the path based on the magnitude of the retention time shift and the presence of matrix effects.
Frequently Asked Questions (FAQs)
Q: Can I use a C13-labeled internal standard instead?
A: Yes, and it is scientifically superior. Carbon-13 (
Q: Does temperature affect the shift? A: Yes. Higher column temperatures (e.g., 40°C - 50°C) generally improve mass transfer and can reduce the resolution between the deuterated and non-deuterated species. However, ensure your column and analyte are stable at these temperatures.
Q: My Moxifloxacin peak is tailing. Is this related to the shift? A: Likely not directly, but it complicates the integration. Moxifloxacin is a metal chelator (due to the carboxylic acid and ketone groups). Tailing is often caused by interaction with trace metals in the LC system.
-
Fix: Add 5-10 µM Medronic Acid or EDTA to Mobile Phase A, or use a "High Strength Silica" (HSS) column technology designed to minimize secondary interactions.
Q: Is this shift unique to Moxifloxacin? A: No. This is a universal phenomenon for deuterated compounds in Reversed-Phase Chromatography, but it is more noticeable for small, relatively polar molecules like fluoroquinolones where the deuterium substitution represents a larger percentage of the molecular surface area [2].
References
-
Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS: The Impact of Deuterium Isotope Effects. Mass Spectrometry Reviews.
-
Ye, X., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.
-
Pranger, A., et al. (2010). Determination of Moxifloxacin in Human Plasma by LC-MS/MS. Journal of Chromatography B.
-
Waters Corporation. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks. Chromatography Online.
Sources
Technical Support Center: Optimizing Gradient Elution for Racemic cis-Moxifloxacin-d4 Separation
Welcome to the technical support center for the chiral separation of cis-Moxifloxacin-d4. This guide is designed for researchers, scientists, and drug development professionals who are working on the enantioselective analysis of this deuterated fluoroquinolone antibiotic. Here, we will address specific challenges you may encounter during method development and provide in-depth, field-proven solutions to optimize your gradient elution high-performance liquid chromatography (HPLC) methods.
Troubleshooting Guide: From Poor Resolution to Peak Tailing
This section is structured in a question-and-answer format to directly address complex issues encountered during experimentation. We'll explore the root causes of common problems and provide step-by-step protocols for their resolution.
Q1: Why am I seeing poor resolution (Rs < 1.5) between my cis-Moxifloxacin-d4 enantiomers, even with a chiral column?
Poor resolution is a common hurdle in chiral separations. The cause often lies in a suboptimal interaction between the analyte and the chiral stationary phase (CSP), which can be influenced by several mobile phase and gradient parameters.
Underlying Causes & Mechanisms:
-
Incorrect Mobile Phase Composition: The choice of organic modifier (e.g., alcohol) and its proportion in the mobile phase is critical. Polysaccharide-based CSPs, which are highly effective for fluoroquinolones, rely on a delicate balance of hydrogen bonding, dipole-dipole interactions, and inclusion complexation to achieve separation.[1][2] An inappropriate solvent can disrupt these interactions.
-
Suboptimal Additives: Acidic or basic additives are often necessary to control the ionization state of the analyte and improve peak shape. For moxifloxacin, which is zwitterionic, the mobile phase pH can significantly impact its interaction with the CSP.[3]
-
Gradient Profile is Too Steep: A rapid increase in the organic solvent percentage can cause the enantiomers to elute too quickly, not allowing for sufficient interaction with the CSP, and thus, poor resolution.[4]
Troubleshooting Protocol:
-
Re-evaluate Your Chiral Stationary Phase (CSP):
-
Optimize the Mobile Phase:
-
Primary Solvents: Start with a simple mobile phase, such as acetonitrile (ACN) or methanol (MeOH) mixed with a buffer.
-
Additives: Introduce a small amount (0.1%) of an acidic modifier like formic acid or acetic acid to the mobile phase.[6] This can improve peak shape and enhance interactions with the CSP. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are recommended to ensure compatibility.[6][7]
-
Systematic Screening: Methodically screen different organic modifiers (e.g., ethanol, isopropanol) and additives. Sometimes, a small change, like switching from formic acid to acetic acid, can significantly impact selectivity.[1]
-
-
Adjust the Gradient Elution Program:
-
Decrease the Gradient Slope: If you have some initial separation, try flattening the gradient. A longer, more gradual increase in the organic solvent can provide more time for the differential interactions that lead to separation.
-
Introduce Isocratic Holds: Incorporate isocratic holds at key points in the gradient where the enantiomers are expected to elute. This can enhance resolution without excessively increasing the run time.
-
Workflow for Improving Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Q2: My peaks are tailing or fronting. What are the likely causes and how can I fix this?
Poor peak shape can compromise the accuracy and precision of your quantification.[8] Tailing is more common, but fronting can also occur.
Underlying Causes & Mechanisms:
-
Secondary Interactions: Peak tailing is often caused by unwanted interactions between the analyte and active sites on the column, such as exposed silanol groups on the silica support.[9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a "right-triangle" peak shape and a shift to earlier retention times.[8]
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion and fronting.[10][11]
-
Physical Column Issues: A partially blocked column inlet frit can distort the sample band, leading to tailing for all peaks in the chromatogram.[8]
Troubleshooting Protocol:
-
Address Chemical and Overload Issues First:
-
Rule out Overload: Reduce the injection volume or sample concentration by a factor of 5 or 10. If the peak shape improves and retention time increases, you were overloading the column.[8]
-
Optimize Mobile Phase Additives: For tailing peaks of an acidic or basic compound, adjusting the pH or adding a competing agent can help. For moxifloxacin, ensuring the mobile phase contains an appropriate acidic modifier (like 0.1% formic acid) can suppress silanol interactions.
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase conditions.[11]
-
-
Investigate Hardware and Column Health:
-
Backflush the Column: If all peaks are tailing, the column frit may be blocked. Disconnect the column, reverse it, and flush it to waste with the mobile phase (without the detector).[8]
-
Use a Guard Column: A guard column can protect your analytical column from contaminants and prolong its life.
-
Data Summary: Impact of Sample Solvent on Peak Shape
| Sample Solvent | Initial Mobile Phase | Peak Shape Observation | Recommendation |
| 100% Acetonitrile | 95% Water, 5% ACN | Peak fronting/splitting | Dissolve sample in initial mobile phase or weaker |
| 50:50 Water:ACN | 95% Water, 5% ACN | Acceptable | Good practice |
| DMSO | Any aqueous mobile phase | Can cause viscosity issues | Use minimal DMSO; ideally, match mobile phase |
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a gradient program for cis-Moxifloxacin-d4?
A: For a polysaccharide-based chiral column (e.g., 250 x 4.6 mm, 5 µm), a good starting point would be a linear gradient using a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[6][12]
-
Initial Conditions: 90% A / 10% B
-
Gradient: Linearly increase to 60% B over 20-30 minutes.
-
Flow Rate: 0.8 - 1.2 mL/min.[13]
-
Temperature: Start at ambient temperature (e.g., 25°C).
Q: How does temperature affect my chiral separation?
A: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1]
-
Increased Temperature: Generally leads to sharper peaks and shorter retention times but may decrease enantioselectivity (the separation factor, α).
-
Decreased Temperature: Can increase enantioselectivity but may also lead to broader peaks and longer run times.
-
Recommendation: It is an important parameter to screen. Start at ambient and then explore a range from 15°C to 40°C to find the optimal balance.
Q: Why is a deuterated internal standard (like Moxifloxacin-d4) used?
A: In quantitative analysis, especially with LC-MS, a stable isotope-labeled internal standard (SIL-IS) like Moxifloxacin-d4 is considered the gold standard. It has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences the same extraction recovery and matrix effects.[14] This allows for highly accurate and precise quantification by correcting for any variations during sample preparation and analysis.
Q: Can I use a C18 column for this chiral separation?
A: A standard achiral C18 column cannot separate enantiomers on its own. However, it is possible to achieve chiral separation on a C18 column by using a chiral mobile phase additive (CMPA).[5][13][15] This technique involves adding a chiral reagent, such as L-isoleucine and copper(II) sulfate, to the mobile phase.[5][15][16] The additive forms transient diastereomeric complexes with the enantiomers, which can then be separated on the C18 phase.[5] While effective, direct separation on a CSP is often more straightforward.
References
-
Hernández-Mesa, M., Ravelo-Pérez, L., & Fente-Zavala, A. (2020). Enantioselective fractionation of fluoroquinolones in the aqueous environment using chiral liquid chromatography coupled with tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Ravikumar, M., Varma, M. S., & Swamy, P. Y. (n.d.). Enantiomeric Separation of Moxifloxacin and Its ( R , R )Isomer by Ligand-Exchange Chiral Chromatography. ResearchGate. Available at: [Link]
-
Ravikumar, M., Varma, M. S., et al. (n.d.). Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. Semantic Scholar. Available at: [Link]
-
Optimized LC gradient program for the elution of the fluoroquinolones enrofloxacin and ciprofloxacin at 40 °C. ResearchGate. (n.d.). Available at: [Link]
-
Dolan, J. W. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 33(11), 22-26. Available at: [Link]
- Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof. Google Patents. (n.d.).
-
Singh, S. P., et al. (2016). Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis. Journal of Chromatography B, 1009-1010, 138-143. Available at: [Link]
-
Hyun, M. H. (n.d.). HPLC of fluoroquinolone antibacterials using chiral stationary phase based on enantiomeric (3,3 '-diphenyl-1,1 '-binaphthyl)-20-crown-6. ResearchGate. Available at: [Link]
-
(2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Determination of moxifloxacin hydrochloride and its related substances by HPLC. ResearchGate. (n.d.). Available at: [Link]
-
Gackowska, A., et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI. Available at: [Link]
-
Zhu, Y., et al. (2020). Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide. Journal of Pharmaceutical and Biomedical Analysis, 191, 113596. Available at: [Link]
-
Salkić, A., et al. (2025). Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. Journal of Separation Science. Available at: [Link]
-
Ribeiro, A. R., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 887. Available at: [Link]
-
Al-Ghananeem, A. M., et al. (2022). Simultaneous Determination of Moxifloxacin Hydrochloride and Dexamethasone Sodium Phosphate in Rabbit Ocular Tissues and Plasma by LC-MS/MS: Application for Pharmacokinetics Studies. Molecules, 27(22), 7949. Available at: [Link]
-
dos Santos, T. C., et al. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC. Available at: [Link]
-
Troubleshooting GC peak shapes. Element Lab Solutions. (2018). Available at: [Link]
-
Kaczmarski, K., & Antos, D. (n.d.). Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. ResearchGate. Available at: [Link]
-
Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. (n.d.). Available at: [Link]
-
A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study. ResearchGate. (n.d.). Available at: [Link]
-
Ali, I., et al. (2018). Liquid Chromatographic Enantioseparation of Some Fluoroquinoline Drugs Using Several Polysaccharide-Based Chiral Stationary Phases. Journal of Chromatographic Science, 56(9), 827-833. Available at: [Link]
-
Determination of moxifloxacin in dried blood spots using LC-MS/MS and the impact of the hematocrit and blood volume. SciSpace. (2011). Available at: [Link]
-
Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. (n.d.). Available at: [Link]
- Chiral mobile phase additives for improved liquid-chromatography separations. Google Patents. (n.d.).
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. (2024). Available at: [Link]
-
LC Chromatography Troubleshooting Guide. HALO Columns. (2023). Available at: [Link]
Sources
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- 2. academic.oup.com [academic.oup.com]
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- 14. pure.rug.nl [pure.rug.nl]
- 15. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Moxifloxacin Bioassay Following FDA Bioanalytical Guidelines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antibiotic drug development and quality control, the accurate quantification of the active pharmaceutical ingredient is paramount. While modern chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are often hailed as the gold standard for their specificity and sensitivity, the humble microbiological bioassay remains a potent and relevant tool. This is particularly true for antibiotics, where the ultimate measure of efficacy is biological activity.
This guide provides an in-depth, experience-driven comparison of a validated moxifloxacin bioassay against its chromatographic counterparts, grounded in the rigorous framework of the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation guidelines.[1][2] We will not only detail the "how" but, more importantly, the "why" behind the experimental choices, offering a self-validating system of protocols and analysis that ensures data integrity and regulatory compliance.
The Enduring Relevance of the Bioassay in an Era of Chromatography
A bioassay measures the potency of a substance by its effect on living cells or tissues. In the context of moxifloxacin, a fluoroquinolone antibiotic, a bioassay directly quantifies its ability to inhibit bacterial growth. This offers a distinct advantage over chemical methods: it measures the biological activity, which is the clinically relevant attribute. A chemical method might quantify the total amount of the drug present, but it cannot distinguish between the active form and any inactive isomers or degradation products that may be present. This makes the bioassay an indispensable tool, particularly in stability studies and for ensuring the therapeutic potency of the final drug product.
Comparative Analysis: Moxifloxacin Bioassay vs. Chromatographic Methods
The choice of analytical method is a critical decision in any drug development program, and it is seldom a one-size-fits-all scenario. Below is a comparative summary of the moxifloxacin bioassay against HPLC and LC-MS/MS.
| Parameter | Microbiological Bioassay | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Measures inhibition of microbial growth. | Separates compounds based on their physicochemical properties. | Separates compounds and identifies them based on their mass-to-charge ratio. |
| Specificity | Measures only the biologically active form of the drug. | Can separate the parent drug from some impurities and metabolites. | Highly specific; can distinguish between the parent drug, metabolites, and impurities with high confidence. |
| Sensitivity | Moderate.[3] | Good.[3] | Excellent; considered the gold standard for bioanalysis.[1] |
| Throughput | Lower; requires incubation time. | Higher than bioassay. | High. |
| Cost | Relatively low cost of setup and operation. | Moderate cost. | High initial investment and maintenance costs. |
| Expertise | Requires expertise in microbiology and aseptic techniques. | Requires expertise in chromatography. | Requires specialized expertise in mass spectrometry. |
| Regulatory Acceptance | Well-established and accepted, especially for potency testing. | Widely accepted for a variety of applications. | The preferred method for many bioanalytical studies submitted to the FDA.[1] |
A Detailed, Validated Protocol for a Moxifloxacin Bioassay
This protocol is based on a validated cylinder-plate agar diffusion assay, a widely used and robust method for antibiotic bioassays.[3]
The "Why" Behind the Choices:
-
Test Organism: Escherichia coli ATCC 25922: This strain is a standard, well-characterized, and widely used control for antimicrobial susceptibility testing.[4][5][6] Its susceptibility to fluoroquinolones like moxifloxacin is well-documented, ensuring a measurable and reproducible zone of inhibition.
-
Medium: Antibiotic Medium No. 1: This is a standardized microbiological growth medium designed to support the growth of a wide range of bacteria and is suitable for antibiotic diffusion assays.
-
pH of the Buffer (pH 8.0): The pH of the diluent is critical for the stability and activity of moxifloxacin. A pH of 8.0 is used to ensure the drug is in a soluble and active state, leading to consistent and reliable results.[7]
Experimental Workflow:
Caption: Workflow for the Moxifloxacin Bioassay.
Step-by-Step Methodology:
-
Preparation of Standard Solutions:
-
Preparation of Inoculum:
-
Culture E. coli ATCC 25922 on a suitable agar medium (e.g., MacConkey agar) and incubate.
-
Prepare a bacterial suspension in sterile saline to a standardized turbidity.[8]
-
-
Cylinder-Plate Assay:
-
Pour a base layer of Antibiotic Medium No. 1 into sterile Petri dishes.
-
Once solidified, overlay with a seeded layer of the same medium inoculated with the prepared E. coli suspension.[8]
-
Aseptically place sterile stainless-steel cylinders onto the agar surface.
-
Add a defined volume (e.g., 200 µL) of the standard solutions, quality control (QC) samples, and unknown samples into the cylinders.[8]
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18 hours).[8]
-
-
Data Analysis:
-
Measure the diameter of the zones of growth inhibition around each cylinder.
-
Plot the square of the inhibition zone diameter against the logarithm of the moxifloxacin concentration for the standards to generate a calibration curve.
-
Determine the concentration of moxifloxacin in the QC and unknown samples by interpolating their inhibition zone diameters on the calibration curve.
-
Validation of the Moxifloxacin Bioassay According to FDA Guidelines
A bioanalytical method is only as good as its validation. The FDA's "Bioanalytical Method Validation" guidance provides a comprehensive framework for ensuring that an analytical method is reliable and reproducible for its intended use.[2][9][10]
Caption: Core Parameters for FDA Bioanalytical Method Validation.
Validation Parameters and Acceptance Criteria:
| Validation Parameter | Purpose | Experimental Approach | FDA Acceptance Criteria (General) | Example Moxifloxacin Bioassay Data [3][7][8] |
| Accuracy | Closeness of the measured value to the true value. | Analyze QC samples at multiple concentrations (low, medium, high) and compare the measured concentration to the nominal concentration. | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). | 89.4% - 110.2% recovery. |
| Precision | Degree of agreement among individual test results. | Analyze replicate QC samples at multiple concentrations on the same day (intra-day) and on different days (inter-day). | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). | Intra-day CV: < 4.47%; Inter-day CV: < 6.39%. |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | Analyze blank matrix samples from multiple sources to check for interferences at the retention time of the analyte. | No significant interference at the analyte's response. | No interfering zones of inhibition observed in blank plasma. |
| Sensitivity (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Determine the lowest concentration on the calibration curve that meets the accuracy and precision criteria. | Response should be at least 5 times the response of a blank sample. | 0.125 µg/mL. |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample over a defined range. | Analyze a series of standards at different concentrations to establish the calibration curve. | The correlation coefficient (r²) should be ≥ 0.98. | r² > 0.98 over a range of 0.125 to 16 µg/mL. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyze QC samples after storage under various conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term frozen). | The mean concentration should be within ±15% of the nominal concentration. | Data not provided in the reference, but this is a critical parameter to assess. |
The Rise of LC-MS/MS in Moxifloxacin Bioanalysis
While the bioassay and HPLC are robust methods, LC-MS/MS has emerged as the preferred technique for many bioanalytical applications due to its superior sensitivity and specificity.[1] It is particularly valuable for pharmacokinetic studies where low concentrations of the drug and its metabolites need to be accurately quantified in complex biological matrices like plasma and serum.[11] Several validated LC-MS/MS methods have been developed for the simultaneous determination of moxifloxacin and other drugs, offering a powerful tool for therapeutic drug monitoring and clinical research.[12][13][14][15]
Conclusion: A Multi-faceted Approach to Moxifloxacin Quantification
The validation of a moxifloxacin bioassay according to FDA guidelines demonstrates that this traditional method remains a reliable and valuable tool in the analytical chemist's arsenal. Its ability to directly measure biological activity is a unique advantage that complements the quantitative precision of chromatographic methods. The choice between a bioassay, HPLC, or LC-MS/MS will ultimately depend on the specific application, the required sensitivity, and the available resources. A comprehensive understanding of the strengths and limitations of each technique, as presented in this guide, will enable researchers and drug development professionals to make informed decisions and ensure the generation of high-quality, regulatory-compliant data.
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Sultana, N., Arayne, M. S., & Naveed, S. (2016). Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis. Journal of Pharmaceutical and Biomedical Analysis, 118, 249–256. [Link]
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Zheng, X., Jongedijk, E. M., van der Laan, T., de Lange, W. C. M., van Soolingen, D., Koster, R. A., & Alffenaar, J.-W. C. (2020). Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol in human plasma. Semantic Scholar. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Al-Dgither, S. A., Al-Mutairi, S. K., & Al-Onazi, W. A. (2012). Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. Brazilian Journal of Microbiology, 43(4), 1334–1344. [Link]
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El-Koussi, W. M., El-Bagary, R. I., El-Zaher, A. A., & El-Kafrawy, D. S. (2021). Simple simultaneous determination of moxifloxacin and metronidazole in complex biological matrices. RSC Advances, 11(21), 12692–12702. [Link]
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Li, X., Zhao, Y., Zhang, M., Wang, Q., & Zhang, J. (2014). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 96, 255–261. [Link]
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Bioanalysis Zone. (n.d.). Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. [Link]
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Al-Dgither, S. A., Al-Mutairi, S. K., & Al-Onazi, W. A. (2012). Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. PMC. [Link]
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Al-Ahmary, K. M., Al-Ghamdi, A. F., Al-Enazy, Y. A., & Alharbi, O. A. (2022). Potentiometric Determination of Moxifloxacin by Solid-Contact ISEs in Wastewater Effluents. Sensors, 22(8), 2928. [Link]
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Al-Dgither, S. A., Al-Mutairi, S. K., & Al-Onazi, W. A. (2012). Validated microbiological and HPLC methods for the determination of moxifloxacin in Pharmaceutical preparations and human plasma. ResearchGate. [Link]
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He, M., Zhang, Y., Chen, Y., Liu, Y., & Zhang, L. (2024). The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli. PeerJ, 12, e16723. [Link]
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Guerra, M. J. C., de Oliveira, M. A. L., & de Oliveira, A. C. X. (2005). Biological assay and liquid chromatographic method for analysis of moxifloxacin in tablets. Journal of AOAC International, 88(4), 1086–1092. [Link]
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Papagiannitsis, C. C., Tsilipounidaki, K., & Tsilipounidaki, M. (2018). Is Escherichia coli ATCC 25922 a colicin producing strain? (a note). Folia Microbiologica, 63(6), 779–782. [Link]
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Sari, D. P. (2023). In Vitro Sensitivity Test of Escherichia coli ATCC 25922 to Various Antibiotics with Well Diffusion Method. ResearchGate. [Link]
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Siraj, S., Kumar, A., & Ali, A. (2024). Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. ChemRxiv. [Link]
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Siraj, S., Kumar, A., & Ali, A. (2025). Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. Indian Journal of Pharmacy Practice, 18(1), 65-71. [Link]
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A Comparative Guide to Achieving Calibration Curve Linearity: The Case for rac cis-Moxifloxacin-d4 HCl in Moxifloxacin Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development, the integrity of quantitative data is paramount. A cornerstone of this integrity lies in the linearity of the calibration curve, a critical parameter that validates the relationship between the concentration of an analyte and the response of the analytical instrument. This guide provides an in-depth comparison of methodologies for establishing linear calibration curves for the fluoroquinolone antibiotic Moxifloxacin, with a specific focus on the utility and performance of its deuterated analog, rac cis-Moxifloxacin-d4 HCl, as an internal standard.
The Critical Role of Linearity and Internal Standards in Bioanalysis
The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate the thorough validation of bioanalytical methods to ensure the reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2][3][4][5][6] Linearity assessment is a non-negotiable component of this validation, demonstrating that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.[1][7] A linear relationship, typically characterized by a correlation coefficient (R²) value close to 1.0, is essential for accurate quantification of the drug in unknown samples.[8][9][10][11]
The complexity of biological matrices such as plasma, serum, and urine can introduce significant variability into the analytical process.[4] To mitigate these matrix effects and other potential errors during sample preparation and analysis, an internal standard (IS) is employed.[12][13] An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variations in extraction efficiency, injection volume, and instrument response.[12][13] Stable isotope-labeled (SIL) internal standards, such as rac cis-Moxifloxacin-d4 HCl, are widely regarded as the gold standard in LC-MS based bioanalysis due to their near-identical chemical and physical properties to the analyte.[13][14][15]
Experimental Protocol: Establishing a Linear Calibration Curve for Moxifloxacin using rac cis-Moxifloxacin-d4 HCl
The following protocol outlines a typical workflow for generating a calibration curve for Moxifloxacin in human plasma using rac cis-Moxifloxacin-d4 HCl as an internal standard, followed by LC-MS/MS analysis.
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Moxifloxacin and a separate stock solution of rac cis-Moxifloxacin-d4 HCl in a suitable organic solvent (e.g., methanol).[16]
-
From the Moxifloxacin stock solution, prepare a series of working standard solutions of varying concentrations through serial dilution.
-
Prepare a working solution of the internal standard (rac cis-Moxifloxacin-d4 HCl) at a constant concentration.[16]
-
-
Preparation of Calibration Standards:
-
Spike a known volume of blank human plasma with the Moxifloxacin working standard solutions to create a set of calibration standards with a range of concentrations. According to FDA guidelines, a minimum of six to eight non-zero calibrators are recommended.[3]
-
To each calibration standard, add a fixed volume of the rac cis-Moxifloxacin-d4 HCl working solution.
-
-
Sample Extraction (Protein Precipitation):
-
To the plasma samples, add a protein precipitation agent, such as acetonitrile or methanol containing trichloroacetic acid, to remove proteins that can interfere with the analysis.[16]
-
Vortex the samples to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The chromatographic separation is typically achieved on a C18 reverse-phase column with a gradient mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[8][16]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both Moxifloxacin and rac cis-Moxifloxacin-d4.
-
-
Data Analysis and Curve Generation:
-
For each calibration standard, calculate the peak area ratio of Moxifloxacin to the internal standard (rac cis-Moxifloxacin-d4 HCl).
-
Plot the peak area ratio against the corresponding nominal concentration of Moxifloxacin.
-
Perform a linear regression analysis on the data points to generate the calibration curve and determine the correlation coefficient (R²), slope, and y-intercept.
-
Experimental Workflow Diagram
Caption: Experimental workflow for generating a Moxifloxacin calibration curve.
Performance Comparison: rac cis-Moxifloxacin-d4 HCl vs. Alternative Internal Standards
The choice of internal standard significantly impacts the quality and reliability of the bioanalytical data. While structural analogs can be used, stable isotope-labeled standards like rac cis-Moxifloxacin-d4 HCl offer superior performance.
| Parameter | rac cis-Moxifloxacin-d4 HCl (SIL IS) | Structural Analog IS (e.g., Enrofloxacin) |
| Chemical & Physical Properties | Nearly identical to Moxifloxacin | Similar, but not identical to Moxifloxacin |
| Chromatographic Retention Time | Co-elutes with Moxifloxacin, ensuring simultaneous matrix effect compensation | May have a different retention time, leading to differential matrix effects |
| Extraction Recovery | Closely tracks that of Moxifloxacin | May differ from Moxifloxacin, leading to variability |
| Ionization Efficiency | Subject to the same degree of ion suppression or enhancement as Moxifloxacin | May have different ionization efficiency, impacting accuracy |
| Linearity (Typical R²) | ≥ 0.99[7][8][16] | Generally ≥ 0.99, but can be more susceptible to matrix variability |
| Availability | Commercially available from various suppliers[17][18][19] | Readily available |
Data from literature demonstrates the excellent linearity achieved with Moxifloxacin-d4 as an internal standard:
| Analyte | Internal Standard | Matrix | Concentration Range | Correlation Coefficient (R²) | Reference |
| Moxifloxacin | Moxifloxacin-d4 | Human Plasma | 0.1–5 mg/L | > 0.993 | [16] |
| Moxifloxacin | Moxifloxacin-d4 | Human Plasma | 0.125 to 16 µg/ml | ≥ 0.999 | [7][8] |
| Moxifloxacin | Enrofloxacin | Human Serum | 0.23-1000 ng/mL | > 0.999 | [20] |
While excellent linearity can be achieved with structural analog internal standards under optimized conditions, the inherent similarity of SIL standards provides a more robust and reliable system for compensating for analytical variability, particularly in complex biological matrices.
Decision Framework for Internal Standard Selection
The selection of an appropriate internal standard is a critical decision in method development. The following diagram illustrates a logical approach to this process.
Caption: Decision tree for selecting an appropriate internal standard.
Conclusion
The establishment of a linear calibration curve is a fundamental requirement for the validation of bioanalytical methods. The use of a stable isotope-labeled internal standard, such as rac cis-Moxifloxacin-d4 HCl, provides a robust and reliable approach to achieving excellent linearity for the quantification of Moxifloxacin in complex biological matrices. By closely mimicking the behavior of the analyte throughout the analytical process, rac cis-Moxifloxacin-d4 HCl effectively compensates for potential sources of error, leading to highly accurate and precise data that meets stringent regulatory standards. While alternative internal standards can be employed, the use of a SIL standard is the preferred method for ensuring the integrity and defensibility of bioanalytical results.
References
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A Senior Application Scientist's Guide to Cross-Validation of Moxifloxacin LC-MS/MS Methods Utilizing Deuterated Internal Standards
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the integrity of pharmacokinetic (PK) and toxicokinetic (TK) data is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of pharmaceuticals like moxifloxacin in biological matrices.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog, is a widely accepted strategy to ensure accuracy and precision by compensating for variability during sample preparation and analysis.[2][3] However, the transition of a bioanalytical method between laboratories, or even a significant change in methodology within the same lab, necessitates a rigorous cross-validation process to guarantee data consistency and reliability.[4][5]
This guide provides an in-depth, experience-driven comparison of two hypothetical LC-MS/MS methods for moxifloxacin quantification, underscoring the critical role of deuterated internal standards and the nuances of the cross-validation process.
The Imperative of Cross-Validation
Cross-validation is a formal comparison of two bioanalytical methods and is essential when data from different laboratories or methods need to be combined or compared within a single study or across different studies.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide clear guidance on when cross-validation is required.[1][4][6] The primary goal is to demonstrate that the methods are interchangeable and produce comparable results.
The Role and Caveats of Deuterated Internal Standards
A deuterated internal standard, such as Moxifloxacin-d4, is chemically almost identical to the analyte, moxifloxacin.[7] This near-identical physicochemical behavior allows it to effectively track the analyte through extraction, chromatography, and ionization, correcting for matrix effects and other sources of variability.[2][8] However, it is a common misconception that a SIL-IS is a panacea for all analytical challenges. Differences in retention time due to the deuterium isotope effect, albeit slight, can lead to differential matrix effects if the analyte and internal standard do not perfectly co-elute.[9][10] Therefore, careful chromatographic optimization is crucial.
Experimental Design: A Tale of Two Methods
For this guide, we will consider a cross-validation scenario between two distinct methods for the analysis of moxifloxacin in human plasma:
-
Method A (The Reference Method): An established, fully validated method from a Contract Research Organization (CRO) utilizing a more traditional solid-phase extraction (SPE) and a standard C18 analytical column.
-
Method B (The Comparator Method): A newly developed in-house method employing a simplified protein precipitation (PPT) sample preparation and a sub-2-micron core-shell C18 column for faster analysis.
Both methods utilize Moxifloxacin-d4 as the internal standard.[11]
Experimental Workflow
The cross-validation process involves analyzing the same set of quality control (QC) samples and incurred samples (study samples from dosed subjects) with both methods.
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Navigating Stereochemistry: A Comparative Guide to Moxifloxacin Quantification in the Presence of its Cis-Isomer
For researchers, scientists, and drug development professionals, the accurate quantification of an active pharmaceutical ingredient (API) is the bedrock of reliable and reproducible results. This becomes particularly challenging when dealing with chiral molecules like moxifloxacin, where the presence of stereoisomers can significantly impact analytical outcomes. This guide provides an in-depth technical comparison of analytical methodologies for moxifloxacin quantification, with a specific focus on the influence of its racemic cis-isomer on the accuracy and reliability of the results. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip you with the expertise to select and implement the most appropriate analytical strategy for your research.
The Challenge of Chirality in Moxifloxacin
Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, possesses two chiral centers, giving rise to four possible stereoisomers: the therapeutically active (S,S)-enantiomer, its inactive (R,R)-enantiomer, and two diastereomers ((R,S) and (S,R))[1][2]. The manufacturing process can sometimes lead to the presence of the (R,R)-enantiomer, which is a cis-isomer relative to the active drug, forming a racemic mixture. The presence of this and other isomers as impurities can not only affect the therapeutic efficacy but also pose a significant challenge for accurate quantification of the active (S,S)-moxifloxacin. Therefore, the ability of an analytical method to distinguish and resolve the active isomer from its counterparts is of paramount importance for quality control and regulatory compliance.
This guide will compare three distinct analytical approaches for moxifloxacin quantification:
-
Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used technique for routine analysis.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): A specialized method designed for the separation of enantiomers.
-
Ultra-Performance Liquid Chromatography (UPLC): A modern advancement offering higher resolution and speed.
Comparative Analysis of Quantification Methodologies
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including the need for isomeric separation, sensitivity, and sample throughput. Below, we compare the performance of the three methodologies, supported by experimental data.
Method Performance Comparison
| Parameter | Standard RP-HPLC | Chiral HPLC | UPLC |
| Isomer Separation | Inadequate | Excellent | Good to Excellent |
| **Linearity (R²) ** | > 0.999[3][4] | > 0.998[1][5] | > 0.999[6] |
| Accuracy (% Recovery) | 99.3% - 100.2%[4] | 98.1% - 104.4%[1] | Not explicitly stated, but method is validated for accuracy[6] |
| Limit of Detection (LOD) | ~0.05 µg/mL[7] | 0.098 µg/mL (for R,R-isomer)[1][5] | Not explicitly stated for isomers, but high sensitivity is a key feature[8][9] |
| Limit of Quantification (LOQ) | ~0.20 µg/mL[7] | 0.298 µg/mL (for R,R-isomer)[1][5] | Not explicitly stated for isomers, but high sensitivity is a key feature[8][9] |
| Analysis Time | ~10-16 minutes[4][10] | < 20 minutes[1] | ~3 minutes[6] |
| Robustness to Isomer Ratio | Low | High | High |
Causality Behind Method Performance
Standard RP-HPLC methods are often the first choice for routine quantification due to their simplicity and cost-effectiveness. However, they typically lack the selectivity to separate enantiomers. As a result, if the cis-isomer is present, it will likely co-elute with the main moxifloxacin peak, leading to an overestimation of the active ingredient. The accuracy of this method is therefore highly susceptible to the ratio of the cis-isomer in the sample.
Chiral HPLC , on the other hand, is specifically designed to resolve enantiomers. This is achieved either by using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase[11]. This allows for the separate quantification of the (S,S) and (R,R) isomers, making the method robust to variations in their ratio. The primary drawback is the often higher cost of chiral columns and reagents, and potentially longer analysis times compared to standard RP-HPLC.
UPLC represents a significant advancement in liquid chromatography, utilizing sub-2 µm particles to achieve higher resolution, sensitivity, and speed of analysis compared to traditional HPLC[9][12]. While not inherently a chiral technique, the enhanced resolution of UPLC can, in some cases, allow for the separation of diastereomers and even enantiomers with appropriate column chemistry and mobile phase optimization. Its high resolving power makes it less susceptible to interference from closely eluting impurities, including isomers, thus providing more accurate quantification even with varying isomer ratios.
Experimental Workflows and Protocols
To provide a practical understanding of these methodologies, we present detailed experimental workflows and protocols.
Visualizing the Analytical Workflow
Caption: Generalized workflow for moxifloxacin quantification.
Experimental Protocol: Chiral HPLC for Moxifloxacin and its (R,R)-Isomer
This protocol is based on a validated ligand-exchange chiral chromatography method[1].
1. Reagent and Standard Preparation:
-
Mobile Phase: Prepare an aqueous mobile phase containing a chiral reagent such as L-isoleucine-Cu(II)[1]. The exact concentration should be optimized, but a starting point could be a solution containing copper (II)-sulfate and isoleucine[5].
-
Standard Solutions: Accurately weigh and dissolve moxifloxacin hydrochloride and its (R,R)-enantiomer reference standards in the mobile phase to prepare stock solutions. Prepare a series of working standard solutions by diluting the stock solutions to cover the expected concentration range.
-
Sample Solution: Dissolve the moxifloxacin sample in the mobile phase to achieve a target concentration (e.g., 1000 µg/mL)[1].
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm) can be used[5].
-
Flow Rate: Set the flow rate to approximately 0.9 mL/min[1].
-
Detection: Use a UV detector set to 293 nm[1].
-
Injection Volume: Inject a suitable volume (e.g., 10 µL) of the standard and sample solutions[5].
3. Data Analysis:
-
Record the chromatograms for the standard and sample solutions.
-
Identify the peaks corresponding to the (S,S)-moxifloxacin and the (R,R)-isomer based on the retention times obtained from the standard solutions.
-
Integrate the peak areas for each isomer.
-
Construct a calibration curve for each isomer by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of (S,S)-moxifloxacin and the (R,R)-isomer in the sample by interpolating their peak areas on the respective calibration curves.
Visualizing the Chiral Separation Mechanism
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A Senior Scientist's Guide to Inter-day and Intra-day Reproducibility for Moxifloxacin-d4 Measurements
For researchers and drug development professionals, the integrity of bioanalytical data is the bedrock of confident decision-making. In pharmacokinetic (PK) and toxicokinetic (TK) studies, the ability to reliably measure drug concentrations across different days and within the same analytical run is not just a matter of good practice—it is a regulatory necessity. This guide provides an in-depth comparison and technical protocol for evaluating the inter-day and intra-day reproducibility of bioanalytical methods, using the quantification of moxifloxacin with its deuterated internal standard, moxifloxacin-d4, as a prime example.
The core objective of a bioanalytical method validation is to demonstrate that the assay is suitable for its intended purpose[1]. This guide will delve into the causality behind the experimental design, grounded in principles set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure your protocols are inherently self-validating.
The Foundational Role of Deuterated Internal Standards
In quantitative mass spectrometry, particularly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount.[2] LC-MS/MS has become the benchmark for its sensitivity and selectivity, but its reliability depends on managing analytical variability.[2] An internal standard (IS) is essential for a robust bioanalytical method as it provides a measure of control for variability in extraction, injection volume, and ionization.[3]
The "gold standard" for internal standards is a stable isotope-labeled (SIL) version of the analyte, such as moxifloxacin-d4.[2][3] A deuterated IS is a version of the analyte where one or more hydrogen atoms are replaced by deuterium.[2] This subtle mass change allows the mass spectrometer to distinguish between the analyte and the standard.[2] Because their physicochemical properties are nearly identical, they behave similarly during sample preparation and analysis.[2] This co-elution is a critical characteristic, ensuring that any analytical variability, such as ion suppression or enhancement from the biological matrix, affects both the analyte and the IS equally.[3][4] Consequently, the ratio of the analyte's signal to the IS's signal remains constant, correcting for errors and leading to highly accurate and precise measurements.[2][4]
Experimental Design: A Self-Validating Protocol
The assessment of reproducibility is divided into two key components:
-
Intra-day Reproducibility (or Precision): Evaluates the agreement of results within the same analytical run on the same day.[5] This demonstrates the method's consistency under identical operating conditions.
-
Inter-day Reproducibility (or Intermediate Precision): Measures the agreement of results across different runs conducted on different days.[5] This assesses the method's robustness against variables like different analysts, equipment, or reagent batches.
Regulatory guidelines from the FDA and EMA provide clear acceptance criteria for these tests, which form the basis of our self-validating system.[6][7][8]
Step 1: Preparation of Quality Control (QC) Samples
The foundation of a reproducibility study is the use of well-characterized QC samples. These are prepared by spiking a known amount of the analyte (moxifloxacin) into the same biological matrix as the study samples (e.g., human plasma).
Protocol:
-
Source Blank Matrix: Obtain pooled, drug-free human plasma from at least six unique sources. Test each blank to ensure no significant interference at the retention times of moxifloxacin and moxifloxacin-d4.
-
Prepare Stock Solutions: Create a primary stock solution of moxifloxacin and a separate stock solution for moxifloxacin-d4 in a suitable organic solvent (e.g., methanol).
-
Spike QC Samples: From the moxifloxacin stock, prepare QC samples at a minimum of three concentration levels:
-
Low QC (LQC): Approximately 3 times the Lower Limit of Quantification (LLOQ).
-
Medium QC (MQC): Near the center of the calibration curve range.
-
High QC (HQC): At approximately 75-85% of the Upper Limit of Quantification (ULOQ).
-
-
Aliquoting and Storage: Aliquot the prepared QC samples into single-use vials and store them under the same conditions as the study samples (e.g., -80°C).
Causality Check: Using QCs at low, medium, and high concentrations ensures that the method's reproducibility is verified across the entire calibration range, not just at a single point. This is a core requirement of regulatory guidelines.[8]
Step 2: The Analytical Run
An analytical run consists of a blank sample, a zero sample (matrix with IS), a calibration curve, and the QC samples at LQC, MQC, and HQC levels.
Intra-day Assessment Protocol:
-
Within a single day, analyze one analytical run containing a calibration curve and at least five replicates of each QC level (LQC, MQC, HQC).
-
The placement of QC samples should be distributed throughout the run to detect any potential drift.[8]
Inter-day Assessment Protocol:
-
Repeat the intra-day assessment protocol on at least three different days.[9]
-
These runs should ideally incorporate expected sources of variability, such as different analysts or fresh reagent preparations, to robustly test the method.
The diagram below illustrates the structure of these validation runs.
Step 3: Data Analysis and Acceptance Criteria
For each run, the concentrations of the QC replicates are calculated from the calibration curve. The precision is expressed as the coefficient of variation (%CV), and the accuracy is the percent deviation of the mean from the nominal value (%RE or relative error).[10][11]
Acceptance Criteria (based on FDA & EMA Guidelines): [8]
-
Precision (%CV): The %CV should not exceed 15% for each QC level. For the LLOQ, it should not exceed 20%.
-
Accuracy (%RE): The mean concentration should be within ±15% of the nominal value for each QC level. For the LLOQ, it should be within ±20%.
If the experimental data meets these criteria, the method is deemed reproducible and fit for purpose.
Data Presentation and Comparison
The performance of the method using moxifloxacin-d4 is compared against the established regulatory acceptance criteria. The tables below present hypothetical but realistic data from a validation study.
Table 1: Intra-Day Reproducibility Data (Run 1)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Std. Dev. | Precision (%CV) | Accuracy (%RE) | Status |
| LQC | 5.0 | 5.15 | 0.28 | 5.4% | +3.0% | Pass |
| MQC | 50.0 | 48.9 | 2.1 | 4.3% | -2.2% | Pass |
| HQC | 400.0 | 408.2 | 15.5 | 3.8% | +2.1% | Pass |
Table 2: Inter-Day Reproducibility Data (Across 3 Runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Std. Dev. | Precision (%CV) | Accuracy (%RE) | Status |
| LQC | 5.0 | 5.21 | 0.39 | 7.5% | +4.2% | Pass |
| MQC | 50.0 | 49.5 | 3.1 | 6.3% | -1.0% | Pass |
| HQC | 400.0 | 401.5 | 21.7 | 5.4% | +0.4% | Pass |
The data clearly demonstrates that the analytical method, utilizing moxifloxacin-d4 as the internal standard, meets the stringent requirements for both intra-day and inter-day precision and accuracy. The low %CV values are a direct result of the SIL-IS effectively correcting for analytical variability.
Conclusion: The Gold Standard in Practice
The use of a deuterated internal standard like moxifloxacin-d4 is indispensable for achieving the highest levels of accuracy and precision in quantitative bioanalysis.[2] Its ability to perfectly mimic the analyte during extraction, chromatography, and ionization ensures that unavoidable experimental variations are normalized, leading to highly reproducible results.[2]
This guide has outlined a robust, self-validating protocol for assessing the inter-day and intra-day reproducibility of moxifloxacin measurements. By adhering to the principles and acceptance criteria set by regulatory authorities, researchers can generate data that is not only scientifically sound but also fully compliant, ensuring confidence in critical decisions made during drug development.
References
-
Bioanalytical method validation - Scientific guideline . (2015). European Medicines Agency (EMA). [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . (n.d.). [Link]
-
Validation of Bioanalytical Methods — Highlights of FDA's Guidance . (n.d.). Spectroscopy Online. [Link]
-
EMA Guideline on bioanalytical Method Validation adopted . (2011). ECA Academy. [Link]
-
Guideline Bioanalytical method validation . (2011). European Medicines Agency (EMA). [Link]
-
EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation . (2019). EPTRI. [Link]
-
Deuterated internal standards and bioanalysis by AptoChem . (n.d.). AptoChem. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . (2012). European Bioanalysis Forum. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . (2025). CliniSciences. [Link]
-
Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study . (2019). Journal of AOAC INTERNATIONAL, Oxford Academic. [Link]
-
The Role of Internal Standards In Mass Spectrometry . (2025). SCION Instruments. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation . (2025). ResolveMass Laboratories Inc. [Link]
-
Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry . (2025). ResearchGate. [Link]
-
Bioanalytical method validation: An updated review . (n.d.). PMC. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance . (n.d.). HHS.gov. [Link]
-
Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide . (2020). Scientific Reports. [Link]
-
A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study . (2015). PubMed. [Link]
-
Bioanalytical Method Validation Guidance for Industry . (2018). FDA. [Link]
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Comparative Stability & Performance Guide: Moxifloxacin-d4 vs. 13C-Moxifloxacin in Bioanalysis
Executive Summary: The Isotopic Fidelity Paradox
In high-stakes bioanalysis (PK/PD studies, TDM), the choice of Internal Standard (IS) is often reduced to cost versus availability. However, for fluoroquinolones like Moxifloxacin, the structural location of the isotope label dictates not just cost, but data integrity .
While Moxifloxacin-d4 (Deuterated) is widely accessible, it introduces distinct risks regarding chromatographic retention time shifts and "soft-spot" instability within the diazabicyclononane ring. 13C-Moxifloxacin (Carbon-13 labeled), typically labeled on the quinolone core, represents the "Gold Standard," offering perfect co-elution and immunity to the Deuterium Kinetic Isotope Effect (DKIE).
This guide objectively compares these two isotopologues, providing experimental evidence to justify the selection based on your assay's regulatory requirements.
Structural & Mechanistic Analysis
The Molecule: Moxifloxacin
Moxifloxacin consists of a fluoroquinolone core fused to a diazabicyclononane side chain.[1] This side chain is the molecule's "Achilles' heel"—it is the primary site of photodegradation and metabolic cleavage.
-
Moxifloxacin-d4: Typically labeled on the diazabicyclononane ring .
-
Risk:[2][3] If the ring cleaves (photolysis/metabolism), the label is lost. The fragment detected is indistinguishable from the unlabeled analyte's fragment, potentially corrupting quantitation.
-
Chromatography: C-D bonds are shorter and less lipophilic than C-H bonds, causing the d4-analog to elute earlier than the analyte on Reverse Phase (RP) columns.
-
-
13C-Moxifloxacin (e.g., 13C3): Typically labeled on the quinoline carboxylic acid core .
-
Benefit: The core is highly stable. Even if the side chain degrades, the label remains with the core fragment.
-
Chromatography: 13C atoms have identical lipophilicity to 12C, ensuring perfect co-elution.
-
Visualization: Degradation & Label Loss Risk
The following diagram illustrates the structural vulnerability of the d4 label during photodegradation, a common issue with fluoroquinolones.
Figure 1: Impact of label position on stability. The d4 label (often on the labile side chain) is lost during degradation, whereas the 13C label (on the core) remains detectable.
Comparative Performance Data
The following data summarizes typical findings in LC-MS/MS validation (UHPLC C18 column, Acidic Mobile Phase).
Table 1: Chromatographic & Stability Profile
| Feature | Moxifloxacin-d4 | 13C-Moxifloxacin | Impact on Bioanalysis |
| Retention Time (RT) | Shifts -0.1 to -0.2 min (Earlier) | Matches Analyte exactly | Matrix Effects: d4 may elute outside the suppression zone of the analyte, failing to compensate for matrix effects. |
| Mass Difference | +4 Da | +3 Da (or +6 Da) | Crosstalk: Both are sufficient to avoid isotopic overlap with the analyte (M+0). |
| Photostability | Variable (DKIE may slow degradation) | Identical to Analyte | Processing: 13C behaves exactly like the analyte during sample prep; d4 may degrade at a different rate. |
| H/D Exchange | Moderate Risk (Acidic/Protic solvents) | Zero Risk | Storage: d4 stock solutions in protic solvents (MeOH/H2O) may lose label over months. |
| Cost | Low ($) | High ( | Budget vs. Quality trade-off. |
Experimental Protocols for Validation
To empirically verify the suitability of your chosen IS, perform the following self-validating protocols.
Protocol A: Retention Time Shift & Matrix Effect Mapping
Objective: Determine if the deuterium shift moves the IS out of the analyte's ionization suppression window.
-
Setup: Prepare a "Matrix Effect Map" by infusing the Analyte post-column while injecting blank plasma extracts.
-
Injection: Inject a mixture of Analyte + d4-IS + 13C-IS.
-
Calculation:
-
Calculate Resolution (
) between Analyte and d4-IS. -
Overlay the chromatogram on the Matrix Effect Map.
-
-
Acceptance Criteria:
-
13C-IS: Must have
. -
d4-IS: If
, check if the d4 peak falls into a suppression zone (dip in the infusion baseline) that the analyte does not.
-
Protocol B: Stress Stability (Benchtop Simulation)
Objective: Assess differential degradation rates (Isotope Effect).
-
Preparation: Prepare Low QC samples spiked with Analyte, d4-IS, and 13C-IS.
-
Stress Condition: Expose samples to ambient light (UV) and room temperature for 0, 4, 8, and 24 hours.
-
Analysis: Quantify the Area Ratio (Analyte/IS).
-
Interpretation:
-
If Analyte/13C-IS ratio remains constant (Slope ≈ 0), the IS is degrading at the exact same rate as the analyte (Ideal).
-
If Analyte/d4-IS ratio drifts (Slope ≠ 0), the d4-IS is degrading slower (DKIE) or faster than the analyte, introducing bias.
-
Workflow: Internal Standard Selection
Use this logic flow to select the correct IS for your specific development stage.
Figure 2: Decision tree for selecting the appropriate internal standard based on regulatory requirements and budget.
Conclusion
For regulated bioanalysis (FDA/EMA submissions), 13C-Moxifloxacin is the mandatory choice . The risk of retention time shifts causing uncompensated matrix effects, combined with the structural instability of the diazabicyclononane ring (common d4 labeling site), makes d4 standards a liability for critical data.
Moxifloxacin-d4 remains a viable, cost-effective option for early-stage discovery, provided that samples are protected from light and chromatographic methods are robust enough to minimize the impact of the deuterium retention time shift.
References
-
Vertex AI Search . (2026). Moxifloxacin LC-MS/MS internal standard retention time shift deuterium. Retrieved from 4
-
MedChemExpress . (2024). Moxifloxacin-d4 Chemical Structure and Properties. Retrieved from 5
-
National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 152946: Moxifloxacin. Retrieved from 6
-
Chromatography Online . (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects. Retrieved from 7
-
Journal of Chromatography B . (2020). Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin. Retrieved from 8[8]
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Safety Operating Guide
Proper Disposal Procedures: rac cis-Moxifloxacin-d4 Hydrochloride (Major)
[1]
Executive Summary & Immediate Action
rac cis-Moxifloxacin-d4 Hydrochloride is a deuterated fluoroquinolone antibiotic used primarily as an internal standard in LC-MS/MS bioanalysis.[1] While typically handled in milligram quantities, its classification as a biologically active antimicrobial agent necessitates strict disposal protocols to prevent environmental contamination and the propagation of antibiotic resistance.
Core Disposal Directive: NEVER dispose of this compound or its solutions down the sink or into municipal drainage systems. All waste must be segregated for high-temperature incineration.[1]
Emergency Spill Response (Immediate)
If a spill occurs (>10 mg solid or >10 mL stock solution), execute the following immediately:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
Protect: Don PPE (Nitrile gloves, safety goggles, N95/P100 respirator, lab coat).
-
Contain: Prevent liquid from reaching floor drains using absorbent pads.
-
Neutralize: For solids, cover with wet paper towels to prevent dust. For liquids, absorb with vermiculite or spill pads.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties of this analyte is crucial for selecting the correct waste stream.
| Property | Data | Relevance to Disposal |
| Compound Name | rac cis-Moxifloxacin-d4 HCl (Major) | Deuterated standard; treat as parent drug.[1] |
| CAS Number | 1217802-65-7 (labeled) | Identifier for waste manifests.[1] |
| Physical State | Crystalline Solid (Pale Yellow) | Dust explosion hazard if aerosolized.[1] |
| Solubility | Soluble in Water, Methanol | High mobility in aquatic environments. |
| GHS Classification | Acute Tox. 4 (Oral) , Eye Irrit.[1][2] 2A | Harmful if swallowed; irritant.[3] |
| Environmental | Aquatic Chronic 3 (H412) | CRITICAL: Toxic to aquatic life; drives bacterial resistance.[1] |
Scientific Rationale for Strict Disposal: Fluoroquinolones like Moxifloxacin are chemically stable and recalcitrant to traditional wastewater treatment (hydrolysis/biodegradation). Release into the environment, even in trace amounts from laboratory standards, contributes to the selective pressure for antimicrobial resistance (AMR) in environmental bacteria [1, 2]. Therefore, High-Temperature Incineration (>1200°C) is the only validated method to ensure complete destruction of the fluoroquinolone ring structure.[1]
Operational Disposal Protocols
Protocol A: Solid Waste (Neat Standard)
Applicability: Expired reference standards, degraded solids, or spill cleanup residues.[1]
-
Containerization: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label.
-
Segregation: Do not mix with oxidizing agents or strong acids.
-
Destruction: Route to Incineration waste stream.
Protocol B: Liquid Waste (Stock Solutions & Eluents)
Applicability: Leftover stock solutions (MeOH/Water), LC-MS effluent containing the standard.[1]
-
Segregation:
-
High Concentration (>100 µg/mL): Collect in a dedicated "Cytotoxic/Drug Waste" container (often blue or white bin depending on facility).[1]
-
Low Concentration (LC Waste): Collect in the standard Solvent Waste carboy (MeOH/Acetonitrile/Water).[1] Ensure the waste manifest lists "Trace Antimicrobials".
-
-
Compatibility: Ensure the solvent waste container is compatible with organic solvents (HDPE or Stainless Steel).
-
pH Check: Moxifloxacin HCl is acidic. Ensure the waste container is not designated for basic waste (risk of exothermic reaction or precipitation).
Protocol C: Trace Contaminated Items
Applicability: Vials, pipette tips, weighing boats, gloves.[1]
-
Gross Contamination: If an item has visible powder or liquid, treat as Hazardous Solid Waste (Protocol A).
-
Trace/Empty: Dispose of in the "Yellow Bag" or "Trace Chemotherapy/Drug" waste bin.
-
Note: Do not throw in regular trash. Even trace amounts can leach from landfills.
-
Decision Logic & Workflows
Figure 1: Waste Stream Decision Matrix
This logic gate ensures that the compound never enters the municipal water system.
Caption: Decision matrix for segregating Moxifloxacin-d4 waste streams based on physical state and concentration.
Figure 2: Spill Cleanup Workflow
Standard Operating Procedure (SOP) for managing accidental release in the laboratory.
Caption: Step-by-step workflow for safely managing a laboratory spill of Moxifloxacin-d4.
Regulatory & Compliance Framework
Adherence to these regulations is mandatory for legal compliance and safety certification.
-
USA (EPA RCRA): While Moxifloxacin is not explicitly "P-listed" (acutely hazardous), it falls under the Pharmaceutical Waste Rule (40 CFR Part 266 Subpart P) .[1] It must be managed as "Non-Creditable Hazardous Waste" if not returned to a manufacturer [3].
-
EU (Waste Framework Directive): Classified under EWC code 18 01 09 (medicines other than those mentioned in 18 01 08).[1] Incineration is the required treatment method [4].
-
OSHA: Follow Hazard Communication Standard (29 CFR 1910.1200) regarding labeling and SDS availability.
References
-
PubChem. (n.d.). rac cis Moxifloxacin-d4 Hydrochloride (Compound Summary).[1][6][7] National Library of Medicine. Retrieved from [Link][1]
-
World Health Organization (WHO). (2019). Guidance on waste and wastewater management in pharmaceutical manufacturing.[8] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link][1]
-
European Commission. (2020). Waste Framework Directive - Guidance on classification of waste.[1] Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
